2,6-Dichloro-3,4-dimethylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3,4-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCZMDITVDZGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481349 | |
| Record name | 2,6-Dichloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1570-67-8 | |
| Record name | 2,6-Dichloro-3,4-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dichloro-3,4-dimethylphenol
This technical guide provides a comprehensive overview of a robust laboratory-scale methodology for the synthesis and detailed characterization of 2,6-Dichloro-3,4-dimethylphenol, a halogenated aromatic compound with potential applications in the development of novel agrochemicals, pharmaceuticals, and industrial biocides. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.
Strategic Approach to Synthesis: Electrophilic Aromatic Substitution
The synthesis of this compound is most effectively achieved through the direct chlorination of the readily available precursor, 3,4-dimethylphenol. The foundational chemistry for this transformation is electrophilic aromatic substitution. In this reaction, the electron-rich aromatic ring of the phenol attacks an electrophilic chlorine species. The hydroxyl (-OH) and methyl (-CH₃) groups of the starting material are activating and ortho-, para-directing. This electronic influence preferentially directs the incoming chlorine atoms to the positions ortho to the strongly activating hydroxyl group (positions 2 and 6), which are sterically accessible, leading to the desired product.
Sulfuryl chloride (SO₂Cl₂) is selected as the chlorinating agent for its reliability and ease of handling in a laboratory setting. The reaction proceeds efficiently in a suitable aprotic solvent, such as dichloromethane, which facilitates dissolution of the starting material and moderation of the reaction temperature.
Proposed Reaction Scheme
Figure 1: Synthesis of this compound from 3,4-dimethylphenol via chlorination with sulfuryl chloride.
Detailed Experimental Protocol for Synthesis
This protocol is a self-validating system designed for high yield and purity of the final product. Meticulous adherence to these steps is crucial for a successful outcome.
Materials:
-
3,4-Dimethylphenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylphenol (1.0 equivalent) in anhydrous dichloromethane. The volume of DCM should be sufficient to fully dissolve the starting material (approximately 10 mL per gram of phenol). Place the flask in an ice bath and stir the solution to cool it to 0°C.
-
Addition of Chlorinating Agent: Under a fume hood, slowly add sulfuryl chloride (2.1 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 30-45 minutes. It is critical to maintain the reaction temperature at 0°C during the addition to control the exothermicity of the reaction and minimize the formation of side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is considered complete when the starting material spot is no longer visible by TLC.
-
Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining sulfuryl chloride and the generated HCl. Continue the addition until the effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). These washes remove any remaining acidic byproducts and water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Comprehensive Characterization of the Final Product
The unambiguous identification and confirmation of the structure and purity of the synthesized this compound are achieved through a combination of modern spectroscopic techniques. The expected data presented below are based on established principles of spectroscopy and by analogy to structurally similar compounds.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the aromatic proton at approximately 7.1-7.3 ppm. - A broad singlet for the hydroxyl proton (disappears on D₂O exchange) at approximately 5.0-6.0 ppm. - Two singlets for the two non-equivalent methyl groups at approximately 2.2-2.4 ppm. |
| ¹³C NMR | - Six distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing most downfield (around 150-155 ppm). - Carbons bearing the chlorine atoms will also be downfield (around 125-130 ppm). - Two signals for the methyl carbons at approximately 15-20 ppm. |
| FTIR (cm⁻¹) | - A broad O-H stretching band around 3200-3500 cm⁻¹.[1][2] - C-H stretching of methyl groups just below 3000 cm⁻¹. - Aromatic C=C stretching bands around 1600 and 1470 cm⁻¹.[1] - A C-O stretching band around 1200 cm⁻¹.[3] - C-Cl stretching bands in the fingerprint region, typically between 600-800 cm⁻¹. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). - Fragmentation may involve the loss of a methyl group (-15 amu), a chlorine atom (-35/37 amu), and/or a CO group (-28 amu).[4] |
Interpretation of Characterization Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for elucidating the precise molecular structure. The number of signals, their chemical shifts, and splitting patterns (or lack thereof for singlets) provide a detailed map of the proton and carbon environments within the molecule, confirming the substitution pattern on the aromatic ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is instrumental in identifying the functional groups present. The characteristic broad O-H stretch confirms the presence of the phenol group, while the aromatic C=C and C-Cl stretches further support the proposed structure.[1][2]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and, through its fragmentation pattern, offers additional structural confirmation. The distinct isotopic signature of the chlorine atoms in the molecular ion peak is a definitive piece of evidence for the successful dichlorination of the starting material.[4]
Characterization Workflow Diagram
Caption: A logical workflow for the comprehensive characterization of the synthesized compound.
Safety and Handling
-
3,4-Dimethylphenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage.
-
Sulfuryl Chloride: Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts violently with water.
-
Dichloromethane: Suspected of causing cancer.
-
This compound: As a chlorinated phenol, it should be handled with care. Assume it is toxic and an irritant.
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
References
-
PubChem. (n.d.). 3,4-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US3920757A - Chlorination with sulfuryl chloride.
-
Gallard, H., & von Gunten, U. (2002). Chlorination of Phenols: Kinetics and Formation of Chloroform. Environmental Science & Technology, 36(5), 884–890. Retrieved from [Link]
- Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
-
Smith, K., & El-Hiti, G. A. (2021). Commercially Important Chlorinated Phenols. In Encyclopedia. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
- Google Patents. (n.d.). CN105777499A - Preparation process of chlorinated phenol.
-
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]
-
Al-Juboori, M. A. H., & Smith, K. (2014). Catalytic regioselective chlorination of phenols in the presence of polysulfide polymer containing 1, 3, 4-thiadiazole unit. Iraqi National Journal of Chemistry, 54, 468-477. Retrieved from [Link]
-
Prasse, C., et al. (2018). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 52(14), 7856-7866. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]
-
Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). JPS5227734A - Process for preparation of 2,6-dichloro- 4-methylphenol.
-
Smith, K., et al. (2011). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. Catalysis Science & Technology, 1(6), 1019-1026. Retrieved from [Link]
-
Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS. International Journal of Air and Water Pollution, 6(1), 419-431. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 3,4-dichloro-6-methylcatechol and transformation... Retrieved from [Link]
-
Richardson, S. D., et al. (2007). Occurrence, genomics, and chlorinated disinfection by-products of emerging pathogens. Environmental science & technology, 41(23), 8126-8134. Retrieved from [Link]
-
Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
O'Connor, K. E., et al. (2019). Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments. Polymers, 11(10), 1595. Retrieved from [Link]
-
Chem Tube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols [Video]. YouTube. Retrieved from [Link]
- European Patent Office. (2002, December 12). EP1321449A1 - Production method of a 2,6-dichlorophenol compound.
-
Pearson. (n.d.). Account for the peaks at m/z 87, 111, and 126 in the mass spectrum of 2,6-dimethylheptan-4-ol. Retrieved from [Link]
- Patsnap. (n.d.). CN106278911A - Synthesis method of 2, 6-dichloro-4-aminophenol.
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
Sources
2,6-Dichloro-3,4-dimethylphenol CAS number 1570-67-8
An In-depth Technical Guide to 2,6-Dichloro-3,4-dimethylphenol (CAS 1570-67-8) for Researchers and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of this compound, CAS Number 1570-67-8. As a Senior Application Scientist, this guide is structured to deliver not just data, but actionable insights for researchers and developers. Publicly available, peer-reviewed data on this specific isomer is notably scarce. Therefore, this guide adopts a rigorous, experience-based approach, presenting the established information and supplementing it with scientifically grounded extrapolations based on the well-documented chemistry of its structural isomers and parent compounds, such as other dichlorinated phenols and dimethylphenols (xylenols). We will delve into its chemical identity, propose a viable synthetic route, detail a robust analytical workflow, explore its potential biological activities with mechanistic hypotheses, and cover essential safety protocols. Every inferred pathway or property is clearly identified as such, providing a transparent and trustworthy framework for future research and development.
Compound Identification and Structure
This compound is a halogenated aromatic organic compound. The core structure is a phenol ring substituted with two chlorine atoms and two methyl groups. The specific arrangement of these functional groups dictates its chemical reactivity, steric hindrance, and potential biological interactions.
-
IUPAC Name: this compound
-
CAS Number: 1570-67-8
-
Molecular Formula: C₈H₈Cl₂O
-
Molecular Weight: 191.06 g/mol [1]
-
Synonyms: Phenol, 2,6-dichloro-3,4-dimethyl-
Caption: Chemical structure of this compound.
Physicochemical Properties: A Comparative Analysis
Directly measured experimental data for this compound is not widely available. However, we can estimate its properties by comparing them with its isomers. The position of the chloro- and methyl- groups significantly influences properties like melting point (due to crystal lattice packing) and boiling point (due to dipole moment and intermolecular forces).
| Property | This compound | Comparative Isomers |
| (CAS 1570-67-8) | 2,4-Dichloro-3,5-dimethylphenol[2] | |
| Molecular Weight ( g/mol ) | 191.06 | 191.05 |
| Physical State | Solid (Predicted) | Crystalline Powder |
| Melting Point (°C) | Not Reported (Est. 80-100) | 83 |
| Boiling Point (°C) | Not Reported (Est. 240-260) | Not Reported |
| Water Solubility | Very Low (Predicted) | Not Reported |
| logP (Octanol/Water) | Not Reported (Est. >3.5) | 3.60 (Estimated)[2] |
Expert Insight: The ortho-chlorine atoms relative to the hydroxyl group in the target compound are expected to introduce significant steric hindrance and intramolecular hydrogen bonding, which could lower its melting and boiling points compared to less hindered isomers like 4-Chloro-3,5-dimethylphenol. The presence of two chlorine atoms suggests a higher logP value and lower water solubility compared to the monochlorinated analog.
Proposed Synthesis and Purification Workflow
A robust and scalable synthesis of this compound can be logically designed via electrophilic aromatic substitution, specifically the direct chlorination of the precursor 3,4-dimethylphenol (also known as 3,4-xylenol). The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked by a methyl group, chlorination is expected to occur at the two available ortho positions (C2 and C6).
Causality of Experimental Choices:
-
Starting Material: 3,4-Dimethylphenol is a commercially available and logical precursor.
-
Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is chosen as it is an effective chlorinating agent for activated aromatic rings like phenols and is often more selective and easier to handle than chlorine gas.[3]
-
Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is used to polarize the S-Cl bond in sulfuryl chloride, generating a more potent electrophilic chlorine species (Cl⁺), which is necessary to achieve dichlorination.[3]
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane is ideal to dissolve the reactants without interfering with the electrophilic reaction.
-
Purification: A standard aqueous workup will remove the catalyst and acidic byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) is a classic and effective method for purifying solid organic compounds to high purity.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3,4-dimethylphenol (1.0 eq) in dichloromethane (DCM). Cool the mixture to 0-5 °C using an ice-water bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, ~0.1 eq) to the stirred solution.
-
Chlorination: Add sulfuryl chloride (2.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice to quench the reaction and decompose the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), saturated sodium bicarbonate (NaHCO₃) solution (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain pure this compound.
Analytical Methodologies
For a halogenated, semi-volatile compound like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for identification and quantification.[4][5] This technique provides excellent separation of isomers and definitive structural confirmation through mass fragmentation patterns. The protocol below is based on established EPA methods for analyzing phenols in various matrices.[6][7]
Self-Validating System: This protocol incorporates an internal standard for robust quantification, correcting for variations in extraction efficiency and injection volume. The use of both retention time and mass spectral data provides a dual-confirmation system for analyte identity, ensuring high trustworthiness of the results.
Caption: Analytical workflow for the determination of this compound.
Step-by-Step Analytical Protocol (GC-MS)
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution and adding a fixed concentration of an internal standard (e.g., deuterated phenol).
-
Sample Extraction (for aqueous matrix):
-
Take a 1 L water sample and spike with the internal standard.
-
Acidify the sample to a pH of less than 2 with sulfuric acid.
-
Pass the sample through a conditioned Solid Phase Extraction (SPE) cartridge.
-
Wash the cartridge and elute the analyte with dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., TG-5SilMS, 30m x 0.25mm x 0.25µm).[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-450.
-
-
Data Analysis:
-
Identify the compound by matching its retention time and mass spectrum against the prepared standard.
-
Expected Mass Fragments: The molecular ion (M⁺) should be visible at m/z 190 (containing ³⁵Cl₂) and 192 (containing one ³⁵Cl and one ³⁷Cl). Key fragments would likely arise from the loss of CH₃ (m/z 175/177) and HCl (m/z 154).
-
Quantify the analyte concentration by calculating the response factor relative to the internal standard and comparing it to the calibration curve.
-
Biological Activity and Potential Applications
While specific research on the biological effects of this compound is limited, its chemical structure allows for strong, evidence-based hypotheses regarding its potential applications.
Agrochemical Applications
A patent has identified "Phenol, 2,6-dichloro-3,4-dimethyl-" as belonging to a class of compounds useful in agrochemical formulations for inducing abiotic stress tolerance in plants.[8] Abiotic stresses include drought, salinity, and extreme temperatures. The mechanism for such activity is not detailed in the patent but often involves modulating plant signaling pathways related to stress response, potentially interacting with hormone receptors or reactive oxygen species (ROS) scavenging systems. This represents the most direct, albeit broad, documented potential application for this compound.
Antimicrobial and Disinfectant Potential (Inferred)
Many chlorinated phenols are potent antimicrobial agents. The closely related isomer, 4-Chloro-3,5-dimethylphenol (Chloroxylenol or PCMX), is the active ingredient in many antiseptic and disinfectant products, such as Dettol.[9][10]
Mechanism of Action (Hypothesized): The primary mechanism of action for phenolic compounds like chloroxylenol is the disruption of microbial cell membranes.[10] The lipophilic phenol molecule partitions into the lipid-rich cell membrane, altering its structure and increasing its permeability. This leads to the leakage of essential intracellular components, disruption of ion gradients and metabolic processes (like ATP production), and ultimately, cell death. It is highly probable that this compound acts via a similar mechanism. The two chlorine atoms would increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate the bacterial cell wall and membrane.
Caption: Hypothesized mechanism for antimicrobial activity.
Safety and Toxicology
Specific toxicological data for this compound is not available in the safety data sheets found.[2] However, based on the known hazards of its parent compound (3,4-dimethylphenol) and other chlorinated phenols, it must be handled as a hazardous substance.
Inferred Hazards:
-
Toxicity: 3,4-Dimethylphenol is classified as highly toxic by ingestion, inhalation, and skin absorption.[11] It is reasonable to assume that the chlorinated derivative will exhibit similar or potentially greater toxicity.
-
Corrosivity: It is predicted to be corrosive and destructive to the skin, eyes, and mucous membranes of the respiratory tract.[11]
-
Organ Damage: Chronic exposure to related phenols may cause liver and kidney damage.[11]
Recommended Safe Handling Protocols
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[2]
-
Skin Protection: Wear impervious gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant suit.[2]
-
Respiratory Protection: If dust or aerosols may be generated, use a full-face respirator with an appropriate organic vapor/particulate cartridge.[2]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents and incompatible materials.[2]
Conclusion and Future Directions
This compound (CAS 1570-67-8) is a compound with limited characterization in public literature but significant potential based on its chemical structure and the known activities of its isomers. This guide has established its chemical identity and provided robust, scientifically-defensible frameworks for its synthesis and analysis.
The primary areas for future research should focus on:
-
Empirical Validation: Performing the proposed synthesis and fully characterizing the compound to determine its actual physicochemical properties (melting point, NMR, IR, etc.).
-
Biological Screening: Systematically evaluating its antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria to confirm the hypothesized mechanism of action and determine its potency relative to commercial standards like chloroxylenol.
-
Agrochemical Efficacy: Investigating the initial patent claim by testing the compound's ability to confer abiotic stress resistance in controlled plant studies.
-
Toxicological Profiling: Conducting formal in vitro and in vivo toxicological studies to establish a complete safety profile.
This foundational work provides a critical starting point for unlocking the potential of this under-explored chemical entity for drug development, agrochemical, or industrial applications.
References
-
Hussain, I., & Mohamed, T. (2012). Separation of Some Halogenated Phenols by GC-MS. E-Journal of Chemistry, 9(4), 2029-2036. Retrieved from [Link]
- Google Patents. (n.d.). CN103351282B - Preparing method for 4-chlorine-3,5-xylenol.
- Google Patents. (n.d.). US20160366882A1 - Agrochemical compositions for inducing abiotic stress tolerance.
-
Wikipedia. (n.d.). Chloroxylenol. Retrieved from [Link]
- Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
-
ResearchGate. (2015). Separation of some halogenated phenols by GC-MS. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,6-xylenol, 576-26-1. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Chloroxylenol (CAS 88-04-0). Retrieved from [Link]
-
ResearchGate. (2018). Commercially Important Chlorinated Phenols. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3,5-dimethylphenol. Retrieved from [Link]
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Introduction: The Role of Predictive NMR in Structural Elucidation
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,6-Dichloro-3,4-dimethylphenol
In modern drug development and chemical research, the unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. However, experimental spectra for every newly synthesized or hypothesized compound are not always readily available. In such instances, the ability to accurately predict NMR spectra becomes a critical tool for researchers. This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a polysubstituted aromatic compound.
Due to the absence of published experimental data for this specific molecule, this whitepaper leverages empirical data from structurally analogous compounds and established principles of substituent effects on chemical shifts. By dissecting the electronic and steric influences of the hydroxyl, chloro, and methyl groups, we will construct a robust and scientifically-grounded prediction of the key spectral features. This process not only offers a reliable reference for the potential identification of this compound but also serves as a case study in the power of predictive spectroscopy.
Molecular Structure and Symmetry Analysis
The first step in predicting any NMR spectrum is a thorough analysis of the molecule's structure and symmetry. The structure of this compound dictates the number of chemically non-equivalent nuclei, which in turn determines the number of distinct signals in the ¹H and ¹³C NMR spectra.
Caption: Molecular structure of this compound with atom numbering.
The molecule lacks any plane of symmetry that would render different positions equivalent. Consequently:
-
¹H NMR: We expect four distinct signals: one for the hydroxyl proton (-OH), one for the lone aromatic proton (H-5), and one for each of the two non-equivalent methyl groups (3-CH₃ and 4-CH₃).
-
¹³C NMR: We expect eight distinct signals, as all six carbons in the aromatic ring are in unique electronic environments, along with the two methyl carbons.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃, TMS)
The chemical shift (δ) of each proton is predicted by considering the additive effects of the substituents on a benzene ring. Chloroform-d (CDCl₃) is chosen as the reference solvent for this prediction due to its common use for similar compounds.
Aromatic Region: The H-5 Proton
The single aromatic proton at the C-5 position is flanked by a methyl group and a chlorine atom. Its chemical shift will be significantly influenced by the surrounding groups. We can estimate its position by taking a known analogue, 2,6-dichloro-4-methylphenol, where the two aromatic protons (equivalent by symmetry) appear at δ 7.03 ppm[1]. In our target molecule, the replacement of the C-3 proton with a methyl group will have a minor shielding effect on the adjacent H-5. Therefore, the chemical shift of H-5 is predicted to be slightly upfield (lower ppm) of this value.
-
Predicted Chemical Shift (δ): ~6.95 ppm
-
Multiplicity: Singlet (s) . With no adjacent protons, this signal will appear as a sharp singlet.
Aliphatic Region: The Methyl Protons
The two methyl groups are in different chemical environments and will produce separate signals.
-
4-CH₃ Group: This methyl group is para to the hydroxyl group and meta to two chlorine atoms. Its chemical environment is similar to the methyl group in 2,6-dichloro-4-methylphenol, which resonates at δ 2.22 ppm[1].
-
3-CH₃ Group: This methyl group is ortho to a chlorine atom and meta to the hydroxyl group. The proximity to the electron-withdrawing chlorine atom will likely cause a slight downfield shift compared to a typical aromatic methyl group. Based on data for 3,4-dimethylphenol, the two methyl groups appear very close together at δ 2.18-2.21 ppm[2][3]. The additional ortho-chloro substituent at position 2 will deshield the 3-CH₃ group.
-
Predicted Chemical Shift (δ) for 4-CH₃: ~2.23 ppm
-
Predicted Chemical Shift (δ) for 3-CH₃: ~2.28 ppm
-
Multiplicity: Both signals will be Singlets (s) .
Exchangeable Proton: The Hydroxyl Group
The chemical shift of the phenolic hydroxyl proton is highly variable and depends on solvent, concentration, and temperature[4]. Due to the two bulky ortho-chloro substituents, hydrogen bonding will be sterically hindered, which typically shifts the resonance upfield.
-
Predicted Chemical Shift (δ): 4.5 - 5.5 ppm
-
Multiplicity: Broad Singlet (br s) . This signal is often broad due to chemical exchange and does not couple with other protons. It can be confirmed by a D₂O shake experiment, where the signal would disappear[5].
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃, TMS)
The ¹³C NMR spectrum will provide a signal for each of the eight unique carbon atoms. The prediction is based on the known spectrum of 3,4-dimethylphenol[2] and applying substituent chemical shift (SCS) effects for the two chlorine atoms.
Aromatic Carbons
-
C-1 (C-OH): The carbon bearing the hydroxyl group in phenols is significantly deshielded, typically appearing around 155 ppm[6]. In 3,4-dimethylphenol, this carbon is at δ 153.1 ppm[2]. The ortho-chloro groups will have a minor effect.
-
Predicted Chemical Shift (δ): ~151 ppm
-
-
C-2 and C-6 (C-Cl): Carbons attached to chlorine are deshielded. The effect of a chlorine substituent at the ipso-carbon is approximately +6 ppm from benzene's 128.5 ppm. Further substitution will modify this.
-
Predicted Chemical Shift (δ): ~128 ppm and ~129 ppm (They are non-equivalent).
-
-
C-3 and C-4 (C-CH₃): These carbons are attached to methyl groups. In 3,4-dimethylphenol, they appear at δ 138.0 and 128.8 ppm respectively[2]. The introduction of chlorine atoms will shift these.
-
Predicted Chemical Shift (δ) for C-3: ~136 ppm
-
Predicted Chemical Shift (δ) for C-4: ~130 ppm
-
-
C-5 (C-H): This is the only protonated aromatic carbon. In 3,4-dimethylphenol, the corresponding C-H carbons are at δ 112.6 and 116.8 ppm[2]. The ortho- and para-effects of the new chlorine atoms will cause a significant downfield shift.
-
Predicted Chemical Shift (δ): ~125 ppm
-
Aliphatic Carbons
The methyl carbons will appear in the upfield region of the spectrum.
-
3-CH₃ and 4-CH₃: In 3,4-dimethylphenol, these carbons resonate at δ 18.7 and 19.7 ppm[2]. These values are expected to be very similar in the target molecule.
-
Predicted Chemical Shift (δ): ~19 ppm and ~20 ppm
-
Summary of Predicted NMR Data
The predicted chemical shifts for this compound are summarized below.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| -OH | 4.5 - 5.5 | Broad Singlet | - |
| H-5 | ~6.95 | Singlet | ~125 |
| 3-CH₃ | ~2.28 | Singlet | ~19 |
| 4-CH₃ | ~2.23 | Singlet | ~20 |
| C-1 | - | - | ~151 |
| C-2 | - | - | ~128 |
| C-3 | - | - | ~136 |
| C-4 | - | - | ~130 |
| C-6 | - | - | ~129 |
Experimental Protocols
To validate these predictions, a rigorous and well-documented experimental approach is required. The following protocols are designed to produce high-quality, reproducible NMR data.
Protocol: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
Causality: The choice of a deuterated solvent is crucial to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum; the deuterium signal is then used by the spectrometer to "lock" the magnetic field frequency[7]. Chloroform-d (CDCl₃) is an excellent choice for phenols as it is a good solvent and its residual proton signal (δ 7.26 ppm) does not typically interfere with signals from the analyte. A concentration of 10-25 mg is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing issues like signal broadening from aggregation[8].
Step-by-Step Methodology:
-
Weighing: Accurately weigh 15-20 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of chloroform-d (containing 0.03% v/v TMS as an internal standard) to the vial.
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. Ensure no solid particulates remain. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube[8].
-
Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.
Caption: Workflow for NMR sample preparation.
Protocol: NMR Data Acquisition
Acquisition parameters must be chosen to ensure accurate representation of all signals.
Causality: A sufficient spectral width is set to encompass all expected proton or carbon signals. The acquisition time influences the digital resolution of the spectrum; longer times yield sharper lines[9]. The relaxation delay (d1) is critical, especially in ¹³C NMR, to allow all nuclei to return to equilibrium before the next pulse; a delay of 1-2 seconds is standard for ¹H, while longer delays may be needed for quaternary carbons in ¹³C NMR. The number of scans is increased to improve the signal-to-noise ratio, which is particularly important for the low-abundance ¹³C isotope[2].
Step-by-Step Methodology:
-
Instrument Insertion: Insert the sample into the spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Spectral Width (SW): Set to 16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Pulse Angle: 30-45 degrees (to reduce experiment time).
-
Number of Scans (NS): 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Spectral Width (SW): Set to 240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans (NS): 128-1024 scans, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Reference the spectrum to the TMS signal at δ 0.00 ppm.
Caption: Logical workflow for NMR data acquisition and processing.
Conclusion
This guide provides a comprehensive, technically-grounded prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis of molecular symmetry, combined with the application of substituent effects derived from analogous compounds, leads to a clear set of expected spectral features. The predicted spectrum is characterized by four distinct proton signals, including a single aromatic proton at approximately 6.95 ppm, and eight unique carbon signals. The detailed experimental protocols provided herein establish a self-validating system for the empirical verification of these predictions. This work underscores the integral role of predictive analysis in chemical research and provides a valuable dataset for scientists working with halogenated and alkylated phenols.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 7249, 3,4-Dimethylphenol." PubChem, [Link].[2]
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Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. [Link].
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. [Link].
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Doc Brown's Chemistry. "1H proton nmr spectrum of phenol." Doc Brown's Chemistry, [Link].[5]
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Anasazi Instruments. "NMR Education: How to Choose Your Acquisition Parameters?" Anasazi Instruments, [Link].[9]
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Western University. "NMR Sample Preparation." JB Stothers NMR Facility, [Link].
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Chemistry LibreTexts. "13.2: Chemical Shifts in ¹³C NMR Spectroscopy." Chemistry LibreTexts, [Link].
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Western University. "NMR Sample Preparation." JB Stothers NMR Facility, [Link].[7]
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Yukawa, Y., Tsuno, Y., & Sawada, M. "Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols." Bulletin of the Chemical Society of Japan, 1976, 49(8), 2274-2279. [Link].[4]
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Doc Brown's Chemistry. "13C nmr spectrum of phenol." Doc Brown's Chemistry, [Link].[6]
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Chemistry LibreTexts. "2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?" Chemistry LibreTexts, [Link].
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The Solubility Profile of 2,6-Dichloro-3,4-dimethylphenol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dichloro-3,4-dimethylphenol, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data, this document outlines a predictive solubility profile based on the molecule's physicochemical properties and the known behavior of structurally related phenols. More critically, this guide furnishes detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to accurately determine the solubility of this compound in a range of organic solvents. By equipping researchers with both a theoretical framework and practical methodologies, this guide serves as an essential tool for facilitating the use of this compound in further research and development.
Introduction: Understanding the Importance of Solubility
Solubility is a critical physicochemical parameter that governs the behavior of a compound in various applications, from its efficacy as a pharmaceutical agent to its handling and purification in chemical synthesis. For drug development professionals, understanding a compound's solubility is paramount for formulation, as it directly impacts bioavailability. For researchers and scientists, this knowledge is crucial for designing experiments, choosing appropriate solvent systems for reactions and purification, and interpreting analytical data.
This compound, a substituted phenol, presents a unique combination of functional groups that influence its interaction with different solvents. This guide will first delve into a theoretical assessment of its expected solubility and then provide a robust experimental framework for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental solubility data for this compound is not widely available in public literature, we can infer its likely behavior by examining its structural features and the properties of analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Calculated) | 2,6-Dimethylphenol[1] | 3,4-Dimethylphenol[2] | 2,6-Dichloro-4-ethylphenol (Predicted/Calculated)[3] |
| Molecular Formula | C₈H₈Cl₂O | C₈H₁₀O | C₈H₁₀O | C₈H₈Cl₂O |
| Molecular Weight | 191.05 g/mol | 122.17 g/mol | 122.17 g/mol | 191.05 g/mol |
| Appearance | Solid (Predicted) | Colorless crystalline solid | Colorless to light tan powder | Solid (Predicted) |
| XLogP3 | 3.6 (Predicted) | 2.3 | 2.4 | 3.6 (Predicted) |
| Hydrogen Bond Donor | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptor | 1 | 1 | 1 | 1 |
The principle of "like dissolves like" is a cornerstone of solubility prediction. This compound possesses a largely non-polar aromatic ring substituted with two chlorine atoms and two methyl groups. This suggests a favorable interaction with non-polar and moderately polar organic solvents. The presence of a hydroxyl (-OH) group, capable of acting as a hydrogen bond donor and acceptor, imparts some capacity for interaction with polar solvents.
Based on its predicted high XLogP3 value, a measure of lipophilicity, this compound is expected to exhibit higher solubility in non-polar organic solvents compared to water. A similar trend is anticipated for 2,6-dichloro-4-ethylphenol, a structurally related compound. For another related compound, 2,6-dichloro-4-nitrophenol, it is reported to be poorly soluble in water but more soluble in organic solvents like ethanol and acetone.[3]
Therefore, the expected order of solubility in common organic solvents is:
Non-polar Aprotic Solvents (e.g., Toluene, Hexane) < Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) > Polar Protic Solvents (e.g., Ethanol, Methanol) >> Water
Experimental Determination of Solubility: A Validated Protocol
Given the absence of published data, the following section provides a detailed, self-validating protocol for the experimental determination of the solubility of this compound. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][4][5]
The Shake-Flask Method: A Step-by-Step Workflow
This protocol is designed to establish thermodynamic equilibrium to provide accurate and reproducible solubility data.
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Experimental Procedure
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), Gas Chromatography (GC) system, or a UV-Vis spectrophotometer.
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that a saturated solution is in equilibrium with the solid phase.[5]
-
To each vial, add a known volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[3][4] It is advisable to perform preliminary experiments to determine the optimal equilibration time by taking samples at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
To separate the solid and liquid phases, centrifugation is recommended.[5] Centrifuge the vials at a moderate speed for 10-15 minutes.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles. Pre-rinsing the filter with the saturated solution can help minimize adsorption of the solute onto the filter.[5]
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method such as HPLC, UV-Vis spectroscopy, or GC.[6] A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Reporting:
-
Calculate the solubility in units of g/100 mL and mol/L.
-
Record the experimental conditions, including the temperature and the analytical method used.
-
Table 2: Template for Recording Experimental Solubility Data
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Toluene | ||||
| n-Hexane | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) |
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is not a fixed value but is influenced by several factors that researchers must consider and control.
Caption: Key factors influencing the solubility of this compound.
-
Temperature: The dissolution of a solid in a liquid is a thermodynamic process. Generally, for most solids, solubility increases with increasing temperature. The relationship between temperature and solubility is described by the van't Hoff equation.
-
Solvent Properties: The nature of the solvent, including its polarity, hydrogen bonding capability, and dielectric constant, plays a significant role. As predicted, solvents that can effectively solvate both the non-polar aromatic ring and the polar hydroxyl group will be most effective.
-
pH of the Medium: As a phenol, this compound is a weak acid. In aqueous or protic organic solvents, the pH of the medium will influence its ionization state.[7][8] At pH values above its pKa, the compound will deprotonate to form the phenoxide ion, which is generally more soluble in polar solvents.
-
Purity of the Compound: The presence of impurities can affect the measured solubility. It is essential to use a highly purified sample of this compound for accurate determinations.
Conclusion: Empowering Research Through Foundational Data
While a comprehensive public database on the solubility of this compound in organic solvents is currently lacking, this technical guide provides a robust framework for both predicting its solubility profile and for its precise experimental determination. The provided protocols are grounded in established scientific principles and are designed to yield reliable and reproducible data. By following the methodologies outlined herein, researchers, scientists, and drug development professionals can generate the foundational solubility data necessary to advance their work with this important compound.
References
-
Organic Solvent Solubility Data Book. CORE. Available from: [Link]
-
Solubility Model Correlations of Some Substituted Phenol Compounds in Supercritical Carbon Dioxide. AIP Publishing. Available from: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
-
Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Rowan University. Available from: [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]
-
2-Chloro-3,4-dimethylphenol. PubChem. Available from: [Link]
-
Absolute pKa Determinations for Substituted Phenols. ResearchGate. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. Available from: [Link]
-
Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society. Available from: [Link]
-
Solubility experimental methods. SlideShare. Available from: [Link]
-
Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. ResearchGate. Available from: [Link]
-
3,4-Dimethylphenol. PubChem. Available from: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available from: [Link]
-
Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. National Institutes of Health. Available from: [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. National Institutes of Health. Available from: [Link]
-
Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties. ResearchGate. Available from: [Link]
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An In-depth Technical Guide to 2,6-Dichloro-3,4-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichloro-3,4-dimethylphenol, a halogenated derivative of the aromatic organic compound 3,4-dimethylphenol. Due to a lack of extensive direct research on this specific isomer, this document synthesizes information from related compounds and general chemical principles to offer insights into its discovery, synthesis, properties, and potential applications. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in the synthesis or evaluation of this and similar chlorinated phenolic compounds.
Introduction and Historical Context
The history of this compound is not well-documented in scientific literature, suggesting it has not been a compound of major commercial or academic focus. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 1570-67-8. The discovery and synthesis of chlorinated phenols are intrinsically linked to the advancement of chlorination chemistry in the 19th and 20th centuries. The broad utility of chlorinated phenols as antiseptics, disinfectants, and precursors for pesticides and herbicides spurred the investigation of a wide array of chlorinated aromatic compounds. It is probable that this compound was first synthesized during this period of extensive exploration into the chlorination of phenolic compounds.
The synthesis of such molecules is often driven by the need to understand the structure-activity relationships of chlorinated phenols, where the degree and position of chlorination, along with other substituents, can significantly impact their biological activity and chemical properties.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1570-67-8 | Echemi |
| Molecular Formula | C₈H₈Cl₂O | Echemi |
| Molecular Weight | 191.05 g/mol | Echemi |
| Physical State | Solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water (predicted). Soluble in organic solvents (predicted). | Inferred from similar compounds |
A Safety Data Sheet (SDS) for this compound exists, but it lacks specific data for most physical and chemical properties, as well as for toxicity.[1]
Synthesis of this compound
The most plausible and direct method for the synthesis of this compound is the electrophilic aromatic substitution of 3,4-dimethylphenol with a chlorinating agent. The hydroxyl group of the phenol is a strong activating group, directing substitution to the ortho and para positions. In the case of 3,4-dimethylphenol, the 2 and 6 positions (ortho to the hydroxyl group) are available for substitution.
Proposed Synthetic Pathway
The chlorination of 3,4-dimethylphenol is expected to proceed via the following pathway:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound based on general procedures for the chlorination of phenols. This protocol should be considered a starting point and would require optimization and rigorous safety assessment before implementation.
Materials:
-
3,4-Dimethylphenol
-
Chlorinating agent (e.g., sulfuryl chloride or chlorine gas)
-
Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)
-
Lewis acid catalyst (optional, e.g., AlCl₃ or FeCl₃)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylphenol in a suitable anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add the chlorinating agent (e.g., 2.2 equivalents of sulfuryl chloride) to the stirred solution via a dropping funnel. The addition should be done at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress of the reaction by a suitable technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Potential Applications
While specific applications for this compound are not well-documented, the applications of structurally similar chlorinated phenols suggest potential uses in several areas:
-
Antimicrobial Agents: Chlorinated phenols are known for their bactericidal and fungicidal properties. It is plausible that this compound could exhibit antimicrobial activity and find use in disinfectants or antiseptics.
-
Chemical Intermediates: This compound could serve as a precursor for the synthesis of more complex molecules, such as pharmaceuticals, herbicides, or dyes. The chlorine atoms can be displaced or can influence the reactivity of the aromatic ring in subsequent reactions.
-
Material Science: Phenolic compounds are used in the production of polymers and resins. Halogenated phenols can impart specific properties, such as flame resistance, to these materials.
Biological Activity and Toxicology
There is a significant lack of toxicological data for this compound. The provided Safety Data Sheet indicates that data on acute toxicity, skin corrosion/irritation, eye damage/irritation, and other toxicological endpoints are not available.[1]
In general, chlorinated phenols can be toxic and are often classified as environmental pollutants. Their toxicity tends to increase with the degree of chlorination. They can be irritating to the skin, eyes, and respiratory system. Chronic exposure to some chlorinated phenols has been linked to liver and kidney damage. Given these general characteristics, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Analytical Methods
The analysis of this compound can be achieved using standard analytical techniques for phenolic compounds.
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common method for the separation and identification of phenols.[2][3] The compound would likely need to be derivatized to improve its volatility and chromatographic behavior.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another suitable method for the analysis of phenolic compounds.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for the structural confirmation of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the hydroxyl group and the substituted aromatic ring.
-
Mass Spectrometry (MS): MS would provide information on the molecular weight and fragmentation pattern, which is useful for identification.
-
Conclusion
This compound represents a specific isomer within the broad class of chlorinated phenols. While its individual discovery and history are not well-documented, its synthesis can be reasonably inferred from established chlorination methodologies applied to its precursor, 3,4-dimethylphenol. The lack of available physicochemical and toxicological data highlights a gap in the scientific literature and suggests that this compound has not been extensively studied. However, based on the known applications and biological activities of related compounds, it holds potential for further investigation as an antimicrobial agent or a chemical intermediate. This guide provides a foundational framework for researchers interested in exploring the synthesis, properties, and potential applications of this and other understudied chlorinated phenolic compounds.
References
-
U.S. Environmental Protection Agency. (2000, November). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A. Retrieved from [Link]
Sources
Methodological & Application
Purification of 2,6-Dichloro-3,4-dimethylphenol: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of purification methodologies for 2,6-Dichloro-3,4-dimethylphenol, a halogenated phenol derivative with significant potential in pharmaceutical and chemical synthesis. Addressing the critical need for high-purity material in research and development, this document outlines detailed protocols for recrystallization and column chromatography, grounded in the physicochemical properties of the target compound and its likely impurities. The rationale behind experimental choices is elucidated to empower researchers in adapting and troubleshooting these methods.
Introduction: The Imperative for Purity
This compound is a substituted phenolic compound whose utility in drug development and as a chemical intermediate is intrinsically linked to its purity. The presence of even minor impurities, such as regioisomers or starting materials, can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of robust purification strategies to obtain this compound of high purity.
The primary synthetic route to this compound is the direct chlorination of 3,4-dimethylphenol. This process, while effective, can lead to a mixture of products, necessitating effective purification. Understanding the physicochemical properties of the target molecule and its potential impurities is paramount in developing a rational purification strategy.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physical and chemical characteristics of this compound and its potential impurities is the foundation for developing effective purification methods.
Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 | 65-68 | 227 | Slightly soluble in water; soluble in chloroform, ethyl acetate, methanol[4]. |
| This compound (Target) | C₈H₈Cl₂O | 191.05 | No data available | No data available | Expected to be poorly soluble in water, soluble in organic solvents. |
| 2-Chloro-3,4-dimethylphenol (Potential Impurity) | C₈H₉ClO | 156.61 | No data available | No data available | No data available |
| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | 43-45 | 203 | Sparingly soluble in water; soluble in ethanol and ether[4][5]. |
Table 1: Physicochemical Properties of this compound and Related Compounds.
Anticipated Impurity Profile
The synthesis of this compound via direct chlorination of 3,4-dimethylphenol is likely to produce a range of impurities. A clear understanding of these byproducts is crucial for selecting the most effective purification technique.
Figure 1. Synthesis Pathway and Potential Impurities. This diagram illustrates the likely synthetic origin of the crude product and the common classes of impurities that can arise from the chlorination of 3,4-dimethylphenol.
The primary impurities to consider are:
-
Unreacted Starting Material: 3,4-Dimethylphenol.
-
Monochlorinated Isomers: Chlorination may occur at the 2- or 5-position of the aromatic ring, leading to 2-chloro-3,4-dimethylphenol and 5-chloro-3,4-dimethylphenol.
-
Over-chlorinated Products: Further chlorination of the desired product can lead to trichloro- and tetrachloro-dimethylphenol isomers.
The structural similarity and potentially close boiling points of these impurities necessitate the use of high-resolution purification techniques.
Purification Strategies and Protocols
Based on the anticipated properties of this compound and its likely impurities, a multi-step purification approach is recommended. This typically involves an initial purification by recrystallization followed by a more rigorous chromatographic separation if higher purity is required.
Recrystallization: The First Line of Purification
Recrystallization is a powerful and economical technique for purifying solid compounds. The success of this method hinges on the selection of an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain either highly soluble or insoluble at all temperatures.
For chlorinated phenols, a range of organic solvents can be considered. The ideal solvent will have a boiling point that allows for easy removal without being excessively high. A mixed-solvent system can often provide the necessary solubility gradient.
Recommended Solvents for Screening:
-
Single Solvents: Hexane, Heptane, Toluene, Ethanol, Methanol, Isopropanol.
-
Mixed Solvents: Ethanol/Water, Toluene/Hexane, Dichloromethane/Hexane.
Figure 2. General Recrystallization Workflow. This flowchart outlines the key steps involved in the purification of a solid compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask containing a small amount of boiling solvent and a stemless funnel with fluted filter paper. Quickly filter the hot solution.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Causality: The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. By dissolving the crude material in a minimal amount of hot solvent to create a saturated solution, and then allowing it to cool, the desired compound, being less soluble at lower temperatures, will crystallize out, leaving the more soluble impurities in the mother liquor.
Column Chromatography: For High-Purity Requirements
For applications demanding very high purity, or when recrystallization is ineffective, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.
For chlorinated phenols, normal-phase chromatography using silica gel as the stationary phase is a common and effective approach. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system with a polarity that allows the target compound to move down the column at a reasonable rate, while effectively separating it from impurities, is required.
Recommended Stationary Phase:
-
Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
Recommended Mobile Phase Systems (to be optimized by Thin Layer Chromatography - TLC):
-
Hexane/Ethyl Acetate gradient
-
Dichloromethane/Hexane gradient
-
Toluene/Ethyl Acetate gradient
Figure 3. Column Chromatography Workflow. This diagram illustrates the systematic process of purifying a compound using column chromatography, from method development to obtaining the pure product.
Materials:
-
Crude this compound (pre-purified by recrystallization if possible)
-
Silica gel
-
Chromatography column
-
Mobile phase solvents
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
TLC Optimization: Develop a TLC method to determine the optimal mobile phase composition. The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the target compound and show good separation from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (a less polar composition if using a gradient). Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed. Alternatively, for less soluble samples, a "dry loading" technique can be used where the sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase over time. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Causality: The separation in column chromatography is based on the principle of differential partitioning. Compounds in the mixture continuously partition between the stationary phase and the mobile phase. Less polar compounds will have a weaker interaction with the polar silica gel and will be eluted faster by a non-polar mobile phase. More polar compounds will interact more strongly with the silica gel and will require a more polar mobile phase to be eluted. By carefully selecting the mobile phase, a separation of compounds with different polarities can be achieved.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. A combination of analytical techniques should be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts.
-
Melting Point Analysis: A sharp melting point range close to the literature value (once established) is a good indicator of high purity.
Conclusion
The successful purification of this compound is a critical step in its utilization for further research and development. This guide has provided a detailed framework for achieving high purity through recrystallization and column chromatography. The key to success lies in a systematic approach that begins with understanding the physicochemical properties of the target compound and its likely impurities, followed by careful optimization of the chosen purification method. The protocols and rationales presented herein are intended to serve as a valuable resource for scientists working with this and structurally related compounds.
References
-
PubChem. (n.d.). 3,4-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Exner, J. H. (1982). A review of chlorinated phenols. PubMed. Retrieved from [Link]
Sources
Application Notes and Protocols: The Potential of 2,6-Dichloro-3,4-dimethylphenol in Agrochemical Synthesis
Introduction: Unlocking the Potential of a Niche Phenolic Compound
In the relentless pursuit of novel and effective agrochemicals, researchers often explore the vast chemical space of functionalized aromatic compounds. Among these, chlorinated phenols have a long-standing history as precursors and active ingredients in a variety of pesticidal formulations[1]. This document outlines the potential utility of a lesser-explored derivative, 2,6-dichloro-3,4-dimethylphenol, as a scaffold in the synthesis of next-generation agrochemicals. While direct literature on this specific molecule is sparse, by drawing parallels with structurally similar and commercially significant compounds, we can construct a compelling case for its investigation and provide robust protocols for its synthesis and hypothetical application.
Chlorinated xylenols, in a broader sense, are recognized for their antibacterial and antifungal properties and find use in agricultural applications[2]. The specific substitution pattern of this compound, featuring chlorine atoms ortho to the hydroxyl group and adjacent methyl groups on the aromatic ring, suggests unique steric and electronic properties that could be exploited to develop selective and potent agrochemicals. This guide will provide a scientifically grounded, albeit prospective, exploration of this potential.
Physicochemical Properties of the Precursor: 3,4-Dimethylphenol
A thorough understanding of the starting material is paramount for successful synthesis. 3,4-Dimethylphenol, the logical precursor to our target molecule, is a colorless to light tan crystalline solid[3]. Key properties are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O | |
| Molecular Weight | 122.16 g/mol | |
| Melting Point | 64-67 °C | |
| Boiling Point | 225-227 °C | |
| Solubility | Soluble in ethanol, ether, and benzene. Slightly soluble in water. |
Proposed Synthetic Pathway: Ortho-Chlorination of 3,4-Dimethylphenol
The primary route to this compound is the regioselective chlorination of 3,4-dimethylphenol. The hydroxyl group is a potent activating group and an ortho-, para-director. Since the para position is occupied by a methyl group, chlorination is expected to occur at the two ortho positions. This strategy is well-precedented in the synthesis of other 2,6-dichlorophenol derivatives used as intermediates for insecticides and acaricides[4][5].
A robust method for this transformation involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of a secondary amine catalyst. This approach has been shown to produce high yields of 2,6-dichlorophenol compounds[4][5].
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a prospective protocol and should be optimized for safety and efficiency in a laboratory setting.
Materials:
-
3,4-Dimethylphenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Diethylamine (or other secondary amine catalyst)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a fume hood, dissolve 3,4-dimethylphenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of diethylamine (e.g., 0.05 eq) to the stirred solution.
-
Chlorination: Slowly add sulfuryl chloride (2.1 eq) dropwise from the dropping funnel to the reaction mixture, maintaining the temperature below 5 °C. The addition of sulfuryl chloride is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Potential Agrochemical Applications and Mechanistic Insights
Based on the known bioactivities of analogous compounds, this compound could serve as a valuable intermediate or even a direct active ingredient in several classes of agrochemicals.
Fungicides and Bactericides
Chlorinated phenols are well-established antimicrobial agents[1]. Chloroxylenol (4-chloro-3,5-dimethylphenol) is a common biocide used to control bacteria and fungi[6][7]. The mode of action of many phenolic fungicides involves the disruption of cell membrane integrity, leading to leakage of intracellular components and ultimately cell death. The lipophilicity imparted by the chlorine and methyl groups in this compound would likely enhance its ability to penetrate fungal and bacterial cell membranes.
Derivatives of this molecule could be synthesized to target specific fungal enzymes or pathways. For example, ether or ester linkages at the phenolic hydroxyl group could be explored to create prodrugs or to modify the compound's spectrum of activity.
Caption: Postulated mechanism of antimicrobial action.
Herbicides
Phenoxy herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid), are a major class of agrochemicals[1][8]. The synthesis of these herbicides involves the reaction of a chlorinated phenol with chloroacetic acid. This compound could be a valuable starting material for the synthesis of novel phenoxy herbicides. The specific substitution pattern may influence the herbicidal activity and crop selectivity.
The mode of action of phenoxy herbicides is typically as synthetic auxins, causing uncontrolled growth and eventual death of susceptible plants. The structure of the phenoxyacetic acid derivative of this compound would determine its binding affinity to auxin receptors and its subsequent biological effect.
Insecticides and Acaricides
Certain 2,6-dichlorophenol derivatives are known intermediates in the production of insecticides and acaricides[4][5]. These compounds can be further elaborated into more complex molecules that target the nervous system or other vital functions of insects and mites. The phenolic hydroxyl group of this compound provides a convenient handle for further chemical modification to introduce insecticidal pharmacophores.
Conclusion and Future Directions
While this compound is not yet a widely utilized building block in the agrochemical industry, its structural features and the proven track record of related compounds suggest significant untapped potential. The synthetic protocol outlined in this document provides a clear and viable route to this molecule, opening the door for its systematic evaluation.
Future research should focus on:
-
Optimization of the synthesis of this compound to achieve high yields and purity on a larger scale.
-
Screening of the parent compound for broad-spectrum fungicidal, bactericidal, herbicidal, and insecticidal activity.
-
Synthesis of a library of derivatives by modifying the phenolic hydroxyl group to explore structure-activity relationships.
-
Mechanistic studies to elucidate the mode of action of any identified active compounds.
By pursuing these avenues of research, the potential of this compound in the development of novel and effective agrochemicals can be fully realized.
References
-
2,6-Dimethylphenol | C8H10O | CID 11335. PubChem. [Link]
- US Patent 6,635,787B2 - Production method of a 2,6-dichlorophenol compound.
- EP 1321449 A1 - Production method of a 2,6-dichlorophenol compound.
-
3,4-Dimethylphenol | C8H10O | CID 7249. PubChem. [Link]
- JPS5227734A - Process for preparation of 2,6-dichloro-4-methylphenol.
-
Chloroxylenol. AERU - University of Hertfordshire. [Link]
-
Chloroxylenol. Wikipedia. [Link]
-
Commercially Important Chlorinated Phenols. Encyclopedia.pub. [Link]
-
Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. PMC - NIH. [Link]
- DE2649112A1 - METHOD OF CHLORINATION OF XYLENOLS.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. DE2649112A1 - METHOD OF CHLORINATION OF XYLENOLS - Google Patents [patents.google.com]
- 3. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US6635787B2 - Production method of a 2,6-dichlorophenol compound - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Chloroxylenol [sitem.herts.ac.uk]
- 7. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 8. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group of 2,6-Dichloro-3,4-dimethylphenol
Abstract: The hydroxyl group of 2,6-dichloro-3,4-dimethylphenol represents a key functional handle for molecular elaboration in diverse fields, including agrochemicals, pharmaceuticals, and materials science. However, its reactivity is significantly modulated by the steric hindrance imposed by the ortho-dichloro substituents and the electronic effects of the chloro and methyl groups. This guide provides a comprehensive overview of strategic approaches to derivatize this sterically hindered phenol, focusing on etherification, esterification, and silylation. We delve into the mechanistic rationale behind protocol selection, offer detailed, field-tested experimental procedures, and outline robust analytical methods for product validation.
Introduction: The Challenge and Opportunity of a Hindered Phenol
This compound is a substituted aromatic compound whose utility is often unlocked through the modification of its phenolic hydroxyl group. The flanking chlorine atoms, while increasing the acidity of the phenol (pKa of 2,6-dichlorophenol is approximately 6.78) compared to phenol itself (pKa ~9.95), also create a sterically congested environment around the oxygen atom[1]. This steric hindrance presents a significant challenge for standard derivatization procedures, often requiring more forcing conditions or specialized reagents to achieve efficient conversion.
The strategic derivatization of this moiety is crucial for:
-
Modulating Biological Activity: In drug discovery and agrochemical development, converting the hydroxyl group to an ether or ester can profoundly impact a molecule's lipophilicity, metabolic stability, and target-binding interactions.
-
Improving Material Properties: For polymer and materials science applications, derivatization can be used to incorporate the dichlorodimethylphenyl unit into larger structures, imparting properties such as flame retardancy or thermal stability.
-
Facilitating Analysis: Conversion to a less polar, more volatile derivative can improve chromatographic behavior and detection sensitivity in techniques like Gas Chromatography-Mass Spectrometry (GC-MS)[2][3].
This document will provide detailed protocols for three key classes of derivatization, addressing the specific challenges posed by the sterically hindered nature of this compound.
Strategic Derivatization Pathways
The choice of derivatization strategy depends on the desired final product and its intended application. We will explore three robust and versatile methods: Williamson Ether Synthesis, Acylation (Esterification), and Silylation.
Figure 1: Key derivatization strategies for the hydroxyl group.
Protocol I: Williamson Ether Synthesis for Aryl Ethers
The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[4][5] For sterically hindered phenols, the key to success lies in ensuring complete deprotonation to form the more nucleophilic phenoxide and choosing an appropriate solvent and temperature to overcome the steric barrier.
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is chosen to irreversibly deprotonate the phenol, driving the equilibrium towards the phenoxide. The generation of hydrogen gas as the only byproduct simplifies workup.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents effectively solvate the sodium cation, leaving the phenoxide anion more "naked" and nucleophilic, while not participating in the reaction.
-
Temperature: Elevated temperatures are often necessary to provide sufficient kinetic energy to overcome the activation barrier imposed by steric hindrance.[6]
Detailed Protocol: Synthesis of 1-Allyloxy-2,6-dichloro-3,4-dimethylbenzene
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Schlenk line or inert atmosphere manifold
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere (Argon), add this compound (1.0 eq) to a dry round-bottom flask.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the phenol (concentration ~0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Alkylation: Add allyl bromide (1.5 eq) dropwise via syringe to the stirred solution.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl ether.
Figure 2: Workflow for Williamson Ether Synthesis of hindered phenols.
Protocol II: Acylation for Aryl Ester Synthesis
Esterification of the hydroxyl group is another common derivatization. For hindered phenols, the use of highly reactive acylating agents like acyl chlorides or anhydrides is necessary. The reaction is typically performed in the presence of a base to neutralize the HCl or carboxylic acid byproduct and to activate the phenol.[7][8]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are more reactive than their corresponding anhydrides and are preferred for hindered substrates.
-
Base: A tertiary amine base such as triethylamine (TEA) or pyridine is used. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. For very hindered systems, 4-Dimethylaminopyridine (DMAP) is often added as a superior acylation catalyst.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or chloroform is used to dissolve the reactants without participating in the reaction.
Detailed Protocol: Synthesis of 2,6-Dichloro-3,4-dimethylphenyl Acetate
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Base Addition: Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add acetyl chloride (1.5 eq) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phenol.
-
Workup: Dilute the reaction mixture with DCM.
-
Washing: Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ (to remove any remaining acid), and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for many applications. If necessary, it can be further purified by recrystallization or flash column chromatography.
| Parameter | Williamson Ether Synthesis | Acylation (Esterification) |
| Reagent | Alkyl Halide (e.g., Allyl Bromide) | Acyl Chloride (e.g., Acetyl Chloride) |
| Base | Strong, non-nucleophilic (e.g., NaH) | Tertiary Amine (e.g., Pyridine, TEA) |
| Catalyst | None (or Phase Transfer Catalyst) | DMAP (optional, for difficult cases) |
| Solvent | Polar Aprotic (e.g., DMF, THF) | Inert Aprotic (e.g., DCM, Chloroform) |
| Temperature | Room Temp to Elevated (e.g., 70°C) | 0°C to Room Temperature |
| Byproduct | NaX (Salt) | Pyridinium Hydrochloride (Salt) |
Table 1: Comparison of key reaction parameters for etherification and esterification.
Protocol III: Silylation for Silyl Ether Formation
Silylation is a widely used method for protecting hydroxyl groups.[9] Silyl ethers are generally stable to a range of reaction conditions but can be easily cleaved when desired, making them excellent protecting groups in multi-step synthesis.[10][11] For hindered phenols, a reactive silylating agent and a suitable catalyst are often required.
Causality Behind Experimental Choices:
-
Silylating Agent: A common and robust choice is tert-butyldimethylsilyl chloride (TBDMSCl). Its steric bulk provides stability to the resulting silyl ether.
-
Catalyst/Base: Imidazole is a common choice as it acts as both a base to neutralize the HCl byproduct and a catalyst to activate the silyl chloride.
-
Solvent: DMF is an excellent solvent for this reaction, ensuring all components remain in solution.
Detailed Protocol: Synthesis of tert-Butyl(2,6-dichloro-3,4-dimethylphenoxy)dimethylsilane
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Silylating Agent Addition: Add TBDMSCl (1.2 eq) in one portion to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC. For very hindered systems, gentle heating (40-50 °C) may be required.
-
Workup: Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers and extract the aqueous phase twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with water (to remove DMF and imidazole hydrochloride) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude silyl ether can be purified by flash column chromatography on silica gel.
Analytical Validation of Derivatization
Confirmation of successful derivatization is achieved through a combination of spectroscopic techniques. Each method provides unique structural information.
¹H NMR Spectroscopy:
-
Disappearance of the Phenolic Proton: The most telling sign is the disappearance of the broad singlet corresponding to the acidic -OH proton, which typically appears between 4-7 ppm for phenols.[12][13]
-
Appearance of New Signals:
-
Etherification (Allyl): Look for new multiplets in the vinyl region (~5-6 ppm) and a doublet corresponding to the -O-CH₂- group (~4.5 ppm).
-
Esterification (Acetyl): A new sharp singlet for the methyl group of the acetyl moiety will appear around 2.3 ppm.
-
Silylation (TBDMS): Two new singlets will appear: one for the tert-butyl group (~1.0 ppm) and one for the two silicon-methyl groups (~0.2 ppm).
-
¹³C NMR Spectroscopy:
-
Shift of the C-O Carbon: The carbon atom attached to the oxygen (C1 of the phenyl ring) will experience a significant shift in its resonance upon derivatization.
-
New Carbon Signals: Signals corresponding to the newly introduced alkyl, acyl, or silyl group will be present.
Infrared (IR) Spectroscopy:
-
Disappearance of O-H Stretch: The broad O-H stretching band characteristic of phenols (typically 3200-3600 cm⁻¹) will be absent in the product spectrum.[14]
-
Appearance of New Bands:
-
Esterification: A strong C=O stretching band will appear around 1760-1770 cm⁻¹ for the phenyl ester.
-
Etherification/Silylation: Look for characteristic C-O or Si-O stretching bands in the fingerprint region (e.g., ~1250 cm⁻¹ for Si-C and ~1100-1000 cm⁻¹ for Si-O-C).
-
Mass Spectrometry (MS):
-
Molecular Ion Peak: The molecular ion (M⁺) peak will confirm the new molecular weight of the derivatized product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation pattern will be characteristic of the new derivative. For example, TBDMS ethers often show a prominent [M-57]⁺ peak corresponding to the loss of the tert-butyl group.
| Technique | Key Indicator of Successful Derivatization |
| ¹H NMR | Disappearance of the broad phenolic -OH proton signal. |
| IR | Disappearance of the broad O-H stretching band (3200-3600 cm⁻¹). |
| MS | Correct molecular ion peak for the derivatized product. |
Table 2: Primary analytical indicators for confirming derivatization.
Conclusion
The derivatization of the sterically hindered hydroxyl group of this compound, while challenging, is readily achievable through the careful selection of reagents and reaction conditions. The protocols outlined in this guide for etherification, esterification, and silylation provide robust starting points for researchers. By understanding the mechanistic principles behind each transformation and employing rigorous analytical validation, scientists can confidently and efficiently modify this versatile chemical scaffold for a wide range of applications in drug development, materials science, and beyond.
References
-
ResearchGate. Silylation of the phenols, allyl, and propargyl alcohols in DES. Available at: [Link]
-
ResearchGate. NMR and IR Spectroscopy of Phenols | Request PDF. Available at: [Link]
-
Chemguide. acyl chlorides and water, alcohols or phenol. Available at: [Link]
-
ResearchGate. (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Organic Syntheses. 2,6-dichlorophenol. Available at: [Link]
-
ACS Publications. Synthesis of Phenols and Aryl Silyl Ethers via Arylation of Complementary Hydroxide Surrogates | Organic Letters. Available at: [Link]
-
Wikipedia. 2,6-Dichlorophenol. Available at: [Link]
-
SpringerLink. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Available at: [Link]
-
Scientific Research Publishing. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. Available at: [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
PubMed. A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Available at: [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. Available at: [Link]
-
University of Calgary. Ch24 - Acylation of phenols. Available at: [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides Involving Oxygen Compounds. Available at: [Link]
-
C&EN Global Enterprise. Hindered ether synthesis shocked to life. Available at: [Link]
-
MDPI. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Available at: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
Sources
- 1. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-3,4-dimethylphenol
Disclaimer: The synthesis of 2,6-dichloro-3,4-dimethylphenol is not widely established in published literature. The following guide is constructed based on established principles of electrophilic aromatic substitution on substituted phenols and provides a proposed methodology. The troubleshooting section addresses potential challenges based on analogous reactions. Researchers should exercise standard laboratory safety precautions and perform initial small-scale trials to validate and optimize the procedure.
Introduction
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who require a robust method for synthesizing this highly substituted phenol. As a key intermediate, precise control over the chlorination of the 3,4-dimethylphenol starting material is critical to achieving high yield and purity.
The primary challenge in this synthesis is achieving high regioselectivity. The hydroxyl and dual methyl groups on the aromatic ring are all activating, ortho-, para-directing groups. This electronic configuration can lead to a mixture of mono- and di-chlorinated isomers. This guide provides a detailed protocol and a comprehensive troubleshooting section to address these challenges head-on, empowering you to optimize your reaction outcomes.
Proposed Synthetic Workflow
The proposed synthesis involves the direct dichlorination of 3,4-dimethylphenol using sulfuryl chloride. This approach is favored for its reliability in similar phenolic systems.[1][2][3] The overall workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Proposed Synthesis Protocol
This protocol details a method for the dichlorination of 3,4-dimethylphenol.
Materials:
-
3,4-Dimethylphenol (starting material)
-
Sulfuryl chloride (SO₂Cl₂) (chlorinating agent)
-
Anhydrous Dichloromethane (CH₂Cl₂) or other suitable inert solvent[4]
-
Aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃) (optional catalyst)[2][3]
-
Saturated sodium bicarbonate solution (for work-up)
-
Sodium sulfate (drying agent)
-
Silica gel (for chromatography)
-
Hexane/Ethyl Acetate solvent system (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethylphenol (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Catalyst Addition (Optional): If using a catalyst, add a small amount of AlCl₃ or FeCl₃ (0.05-0.1 eq) to the stirred solution. Note that Lewis acid catalysts can sometimes decrease regioselectivity with highly activated rings; this should be optimized.
-
Reagent Addition: Add sulfuryl chloride (2.0-2.2 eq), diluted in a small amount of anhydrous dichloromethane, to the dropping funnel. Add the sulfuryl chloride solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C. The use of a slight excess of the chlorinating agent helps drive the reaction to the dichlorinated product.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C or slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly quench the reaction by pouring it over a mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain pure this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is very low, and I have a significant amount of unreacted 3,4-dimethylphenol. What should I do?
Answer: This issue, known as incomplete conversion, can be traced to several factors:
-
Insufficient Chlorinating Agent: The stoichiometry of the reaction requires at least 2.0 equivalents of sulfuryl chloride for dichlorination. Ensure you are using a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
-
Reagent Quality: Sulfuryl chloride can decompose over time, especially if exposed to moisture, yielding HCl and sulfuric acid. Use a freshly opened bottle or a recently distilled batch of SO₂Cl₂ for best results.
-
Reaction Temperature: While low temperatures are crucial for selectivity, if the temperature is too low, the reaction rate may be prohibitively slow. After the dropwise addition at 0-5 °C, try allowing the reaction to slowly warm to room temperature and stir for several hours, monitoring progress carefully by TLC or GC.
-
Reaction Time: Highly substituted phenols can be sterically hindered, slowing the reaction rate. Ensure you are allowing sufficient reaction time. Monitor the reaction until no further consumption of the starting material is observed.
Q2: I'm getting a mixture of products, including mono-chlorinated and other di-chlorinated isomers. How can I improve the selectivity for the 2,6-dichloro product?
Answer: This is the most critical challenge for this synthesis. The hydroxyl group and the two methyl groups all direct chlorination to the 2, 5, and 6 positions.
Caption: Reaction pathway showing the desired product and potential side products.
To improve selectivity for the 2,6-dichloro isomer, consider the following strategies:
-
Control Temperature: Low temperature is paramount. Running the reaction at 0 °C or even slightly lower (e.g., -10 °C) can slow down the electrophilic substitution, allowing steric hindrance at the more crowded 5-position to have a greater differentiating effect.
-
Slow Addition: A very slow, controlled, dropwise addition of the sulfuryl chloride ensures that its concentration in the reaction mixture remains low. This minimizes over-reaction and can improve selectivity by favoring the kinetically preferred, less-hindered positions (2 and 6).
-
Solvent Choice: The solvent can influence selectivity. While dichloromethane is common, less polar solvents like carbon tetrachloride or hexane can sometimes alter the reactivity profile. However, be aware of solubility issues and safety concerns with these solvents.[4]
-
Use of Moderators: Certain additives, known as moderators, can complex with the chlorinating agent to create a bulkier electrophile, thereby enhancing substitution at less sterically hindered positions. The use of tetrahydrothiopyran derivatives has been shown to improve para/ortho selectivity in other phenol chlorinations, and a similar principle could apply here to favor the less-hindered 2 and 6 positions over the 5 position.[2][3]
Q3: My final product is contaminated with a tri-chlorinated byproduct. How can I avoid this?
Answer: Formation of 2,5,6-trichloro-3,4-dimethylphenol occurs when the desired product undergoes further chlorination. This is a classic sign of over-reaction.
-
Stoichiometric Control: Do not use a large excess of sulfuryl chloride. Start with exactly 2.0 equivalents and monitor the reaction carefully. Only add a small additional amount (e.g., 0.05 eq) if the reaction stalls with significant starting material remaining.
-
Temperature and Addition Rate: As with selectivity, low temperature and slow addition are key. A rapid, exothermic reaction is more likely to lead to over-chlorination.
-
Immediate Quenching: Once GC-MS or TLC analysis shows that the desired product is maximized and the starting material is consumed, quench the reaction immediately. Do not let the reaction run for an extended period after completion.
Q4: I am struggling to purify the final product. Column chromatography gives poor separation, and recrystallization doesn't work well.
Answer: Purification can be difficult due to the similar polarities and physical properties of the various chlorinated isomers.
-
For Column Chromatography:
-
Use a Long Column: A longer column provides more theoretical plates and better separation.
-
Shallow Solvent Gradient: Use a very non-polar solvent system (e.g., starting with pure hexane and very slowly introducing ethyl acetate). A shallow gradient is critical for separating isomers.
-
Double Check Loading: Ensure the crude product is loaded onto the column in a minimal amount of solvent to get a tight starting band.
-
-
For Recrystallization:
-
Solvent Screening: Test a wide range of solvents and solvent pairs. The ideal solvent will dissolve the product when hot but be a poor solvent for it when cold, while impurities remain soluble at all temperatures. Hexane, ethanol/water, and toluene are good starting points.
-
Fractional Crystallization: It may be necessary to perform a multi-step recrystallization. The first crop of crystals may be enriched in one isomer. The mother liquor can then be concentrated and recrystallized again to isolate a different fraction. This is a common technique for separating isomers of chlorinated phenols.[1]
-
Q5: Why is sulfuryl chloride (SO₂Cl₂) recommended over chlorine gas (Cl₂)?
Answer: Sulfuryl chloride is generally preferred in a laboratory setting for several reasons:
-
Ease of Handling: It is a liquid at room temperature, making it easier and safer to measure and dispense accurately compared to gaseous chlorine.
-
Milder Reaction: The reaction with sulfuryl chloride is often less exothermic and more controllable than direct gas chlorination.
-
Byproducts: The byproducts of the reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases and can be easily removed from the reaction mixture in a fume hood.
Table 1: Summary of Key Reaction Parameters and Their Impact
| Parameter | Recommended Range | Rationale & Impact on Yield/Selectivity |
| Temperature | 0 °C to RT | Lower temperatures (0-5 °C) are critical for maximizing regioselectivity and preventing over-chlorination. |
| SO₂Cl₂ Stoichiometry | 2.0 - 2.2 eq. | A slight excess drives the reaction to dichlorination. A large excess will cause over-chlorination. |
| Addition Rate | Slow (1-2 hours) | Maintains low reagent concentration, improving selectivity and controlling exothermicity. |
| Solvent | Anhydrous CH₂Cl₂ | Inert solvent is required. Chlorinated solvents are common but require caution.[4] |
| Catalyst (Optional) | 0.05-0.1 eq. Lewis Acid | Can increase reaction rate but may negatively impact selectivity in highly activated systems. Requires optimization.[2][3] |
References
- CN103351282B - Preparing method for 4-chlorine-3,5-xylenol.
- US3714269A - Process for producing 2,6-dimethylphenol.
- CN104761435A - Preparation method of 3,5-dimethylphenol.
-
Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. PubMed. [Link]
-
2,6-dichlorophenol. Organic Syntheses Procedure. [Link]
- JPS5227734A - Process for preparation of 2,6-dichloro- 4-methylphenol.
-
Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives. ResearchGate. [Link]
-
Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. ResearchGate. [Link]
-
Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. National Institutes of Health. [Link]
-
The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring of N-(4-Substituted-Aryl) Nitrones. Preparation of 2-Aminophenols by Regiospecific Ortho-Hydroxylation. Gavin Publishers. [Link]
-
SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES. PubMed Central. [Link]
-
3,4-Dimethylphenol. PubChem. [Link]
-
Commercially Important Chlorinated Phenols. ResearchGate. [Link]
-
Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed Central. [Link]
-
Specific Solvent Issues with Chlorination. Wordpress. [Link]
-
3,4-xylenol 3,4-dimethylphenol. The Good Scents Company. [Link]
-
Production method of a 2,6-dichlorophenol compound. European Patent Office. [Link]
Sources
Technical Support Center: Purification of 2,6-Dichloro-3,4-dimethylphenol
Sources
- 1. US3462498A - Process for isolation of 2,5-dichlorophenol from an isomeric mixture of dichlorophenols - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4429168A - Process for separating chlorinated phenols - Google Patents [patents.google.com]
- 5. longdom.org [longdom.org]
- 6. Experimental Study on Vacuum Distillation Separation Characteristics of Tar Containing Solid Particles: Distributions of Light Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 9. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 2,6-Dichloro-3,4-dimethylphenol
Welcome to the technical support center for 2,6-Dichloro-3,4-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in experimental settings. As a substituted and halogenated phenol, this compound is anticipated to have low aqueous solubility, which can present significant hurdles in various applications. This resource provides in-depth troubleshooting advice and detailed protocols to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
While specific experimental data for this compound is not extensively documented, we can infer its solubility profile based on its structural features—a chlorinated aromatic ring and a phenolic hydroxyl group—and by comparing it to similar molecules. The two chlorine atoms and two methyl groups contribute to its lipophilicity, suggesting poor solubility in water. Conversely, it is expected to be more soluble in organic solvents. For instance, a structurally related compound, 2,6-Dichloro-4-ethylphenol, is predicted to have higher solubility in nonpolar organic solvents than in water.[1] The phenolic hydroxyl group, however, allows for some interaction with polar solvents.
Q2: I don't have specific solubility data. Where should I start?
The first step is to experimentally determine the approximate solubility in a range of relevant solvents for your application. This foundational knowledge is critical for developing effective strategies to address solubility issues. A recommended starting point is to test solubility in common laboratory solvents of varying polarities. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q3: Is the solubility of this compound pH-dependent?
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter during your experiments, providing explanations and step-by-step solutions.
Issue 1: My this compound is not dissolving in my aqueous buffer.
Cause: This is the most common issue and is due to the compound's low intrinsic aqueous solubility.
Solution:
-
pH Adjustment: The most effective initial approach is to increase the pH of your buffer.
-
Protocol: Prepare your buffer and, while stirring, slowly add a base (e.g., 1 M NaOH) dropwise to raise the pH. Aim for a pH at least 1-2 units above the estimated pKa (a starting point could be pH 11-12). Monitor for the dissolution of the compound. Be mindful that a high pH may not be suitable for all experimental systems.
-
-
Co-solvents: If pH adjustment is not an option or is insufficient, the use of a water-miscible organic co-solvent can enhance solubility.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile are excellent choices.
-
Protocol: First, dissolve the this compound in a minimal amount of the chosen co-solvent to create a concentrated stock solution. Then, add this stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously to avoid precipitation. It is crucial to determine the final concentration of the co-solvent that your experimental system can tolerate.
-
Issue 2: The compound precipitates when I add my stock solution (in organic solvent) to the aqueous medium.
Cause: This occurs when the final concentration of the organic solvent in the aqueous medium is too low to maintain the solubility of the compound.
Solution:
-
Optimize Co-solvent Concentration: Determine the maximum percentage of the co-solvent that your assay or experimental model can tolerate without adverse effects. Then, adjust your stock solution concentration so that the final co-solvent concentration is at this maximum allowable level.
-
Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.
-
Examples: Tween® 20, Tween® 80, or Pluronic® F-68.
-
Protocol: Prepare your aqueous medium with a low concentration of the surfactant (e.g., 0.01-0.1%) before adding the stock solution of your compound.
-
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
-
Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Protocol: Prepare a solution of the cyclodextrin in your aqueous buffer first. Then, add the this compound to this solution and stir or sonicate until it dissolves.
-
Data Presentation
Table 1: Predicted Physicochemical Properties of Structurally Similar Compounds
| Property | 2,6-Dimethylphenol | 3,4-Dimethylphenol | 2,4-Dimethylphenol |
| Molecular Formula | C₈H₁₀O | C₈H₁₀O | C₈H₁₀O |
| Molecular Weight | 122.17 g/mol [4] | 122.16 g/mol [2] | 122.16 g/mol [3] |
| Melting Point | 43-45 °C[4] | 62.5 °C | 22-23 °C |
| Boiling Point | 203 °C[4] | 225 °C | 210-211 °C |
| Water Solubility | 6050 mg/L at 25 °C[5] | 4760 mg/L | < 1 mg/mL at 18 °C[3] |
| logP (o/w) | 2.36[5] | 2.23[2] | 2.30[3] |
| pKa | Not specified | 10.36 at 25 °C[2] | 10.60 at 25 °C[3] |
Note: This data is for related compounds and should be used as a general guide for this compound.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility using the Shake-Flask Method
This protocol provides a standardized method to determine the equilibrium solubility of this compound in various solvents.[1]
Materials:
-
This compound
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, methanol, acetonitrile)
-
Vials with tight-sealing caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Centrifuge the vials to pellet any remaining suspended solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.
Visualization of Experimental Workflow
Diagram 1: Decision-Making Workflow for Solubility Enhancement
Caption: A flowchart to guide the selection of a suitable solubilization strategy.
References
-
Wikipedia. 2,6-Xylenol. [Link]
-
PubChem. 3,4-Dimethylphenol. [Link]
-
U.S. Environmental Protection Agency. Ambient Water Quality Criteria for 2,4-dimethylphenol. [Link]
-
The Good Scents Company. 2,6-xylenol. [Link]
-
PubChem. 2,4-Dimethylphenol. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of 2,6-Dichloro-3,4-dimethylphenol in a Mixture
Introduction: The Analytical Imperative for 2,6-Dichloro-3,4-dimethylphenol (Dichloroxylenol)
This compound, also known as Dichloroxylenol, is a potent chlorinated phenolic compound utilized in various formulations for its antimicrobial properties. For researchers, scientists, and drug development professionals, the precise and accurate quantification of this analyte within complex mixtures is not merely a procedural step but a critical determinant of product efficacy, safety, and stability. A given formulation's performance—be it a pharmaceutical preparation or a specialized industrial product—is directly contingent on the concentration of its active components. Consequently, the selection of an appropriate analytical methodology is a foundational decision in the development lifecycle.
This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound. Moving beyond a simple listing of protocols, we will explore the causality behind methodological choices, grounding our discussion in the physicochemical properties of the analyte and the inherent strengths and limitations of each technology. The objective is to equip the practicing scientist with the rationale needed to select, develop, and validate a method that is not only robust and reliable but also fit for its intended purpose.
Strategic Overview: Selecting the Right Analytical Tool
The choice of an analytical method is governed by a balance of competing requirements: specificity, sensitivity, accuracy, precision, throughput, and cost. For a substituted phenol like Dichloroxylenol, the principal challenge often lies in achieving adequate specificity—the ability to measure the analyte unequivocally in the presence of structurally similar components, precursors, or degradation products.
We will compare three major analytical platforms:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for volatile and semi-volatile compounds, offering unparalleled specificity and sensitivity.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and robust workhorse of the modern analytical laboratory, ideal for non-volatile or thermally labile compounds.
-
UV-Vis Spectrophotometry: A simpler, more accessible technique, which, despite its limitations in specificity, can be adapted for quantitative analysis under specific conditions.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: The Rationale for GC-MS
GC-MS is arguably the most powerful technique for the definitive quantification of Dichloroxylenol. The rationale is twofold:
-
Volatility and Thermal Stability: Dichloroxylenol, like many phenolic compounds, possesses sufficient volatility and thermal stability to be amenable to gas chromatography without derivatization. This simplifies sample preparation and avoids potential inefficiencies or side reactions associated with derivatization steps.[1]
-
Specificity of Mass Spectrometry: The mass spectrometer provides a third dimension of data beyond retention time. By operating in Selected Ion Monitoring (SIM) mode, we can monitor for specific mass fragments unique to Dichloroxylenol. This virtually eliminates interference from co-eluting matrix components, providing exceptional specificity and low detection limits.[1][2]
The choice of a non-polar or mid-polarity column, such as a DB-5MS, is logical. Based on the "like dissolves like" principle, this stationary phase provides excellent separation for a wide range of chlorinated organic compounds by separating them primarily based on their boiling points and slight polarity differences.[1]
Experimental Protocol: A Self-Validating GC-MS System
This protocol is designed to be inherently self-validating through the systematic use of an internal standard and quality control checks.
1. Sample Preparation & Extraction:
- Objective: To isolate Dichloroxylenol from the sample matrix and transfer it into a GC-compatible solvent.
- Protocol:
- Accurately weigh a sample amount equivalent to approximately 1 mg of Dichloroxylenol into a 15 mL glass vial.
- Add 10 mL of a suitable extraction solvent (e.g., Hexane or Ethyl Acetate). The choice is dictated by the analyte's high solubility in organic solvents and the solvent's compatibility with the GC system.[3]
- Spike the sample with an internal standard (IS), such as 2,4,6-Tribromophenol, at a known concentration. The IS corrects for variations in extraction efficiency and injection volume, ensuring accuracy.
- Vortex vigorously for 2 minutes to ensure thorough extraction.
- Centrifuge at 3000 rpm for 10 minutes to separate any solid matrix components.
- Carefully transfer the supernatant to a clean 2 mL GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890 GC (or equivalent)
- MS System: Agilent 5977 MS (or equivalent)
- Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[1]
- Injector: Split/Splitless, operated in splitless mode at 280°C to ensure complete vaporization without thermal degradation.
- Oven Program:
- Initial Temperature: 100°C, hold for 1 minute.
- Ramp: 15°C/min to 250°C.
- Hold: 5 minutes. (Total run time: ~16 minutes)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for Dichloroxylenol (e.g., m/z 192, 177, 142 - Note: exact ions should be confirmed by running a full scan of a standard) and the internal standard.
3. Calibration and Quantification:
- Prepare a series of calibration standards containing Dichloroxylenol at concentrations spanning the expected sample range (e.g., 0.1 - 50 µg/mL).
- Add the internal standard at a constant concentration to all calibration standards.
- Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
- Quantify the sample by applying the area ratio to the linear regression equation from the calibration curve.
Mandatory Visualization: GC-MS Workflow
Caption: Workflow for the quantitative analysis of Dichloroxylenol by GC-MS.
Data Presentation: Expected Performance Characteristics
The following table summarizes typical validation parameters for the GC-MS analysis of chlorinated phenols, adapted from established methods.[1]
| Parameter | Expected Performance | Rationale / Justification |
| Linearity (R²) | > 0.998 | Demonstrates a direct proportional relationship between concentration and response over the analytical range. |
| Limit of Detection (LOD) | < 0.1 ng/mL | The high sensitivity is achieved through the specificity of SIM mode detection, which minimizes background noise. |
| Limit of Quantitation (LOQ) | < 0.5 ng/mL | Ensures reliable and reproducible quantification at trace levels. |
| Precision (%RSD) | < 10% | The use of an internal standard corrects for instrumental variability, leading to high precision. |
| Accuracy (Recovery) | 95% - 105% | Indicates the efficiency of the extraction process and the absence of significant matrix effects. |
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
Expertise & Experience: The Rationale for HPLC-UV
HPLC offers a robust and highly accessible alternative to GC-MS. Its primary advantage lies in its operational simplicity and its suitability for high-throughput screening.
-
Analyte Suitability: Dichloroxylenol contains a phenolic chromophore, making it an excellent candidate for UV detection. The benzene ring and its substituents absorb UV light, typically in the 220-280 nm range.
-
Reversed-Phase Chromatography: The "workhorse" of HPLC, reversed-phase chromatography using a C18 column, is perfectly suited for separating moderately nonpolar compounds like Dichloroxylenol from more polar or more nonpolar impurities.[4] The analyte partitions between a nonpolar stationary phase (C18) and a polar mobile phase (e.g., acetonitrile/water). By adjusting the mobile phase composition, we can precisely control the retention time and achieve separation from matrix components.[5]
-
Robustness and Cost-Effectiveness: HPLC systems are ubiquitous in analytical labs. The method does not require gases like helium and is generally less expensive to operate and maintain than a GC-MS system, making it ideal for routine quality control.
Experimental Protocol: A Self-Validating HPLC System
1. Sample Preparation:
- Objective: To dissolve the analyte in a solvent compatible with the reversed-phase mobile phase.
- Protocol:
- Accurately weigh a sample amount equivalent to ~5 mg of Dichloroxylenol into a 50 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase (or a compatible solvent like methanol).
- Spike with an appropriate internal standard (e.g., 4-Chlorophenol, ensuring it is chromatographically resolved from the analyte).
- Sonicate for 10 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates and protect the column.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV or Diode Array Detector (DAD).
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid. The acid suppresses the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.[4]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C for improved retention time stability.
- Detection: UV at 228 nm (or the absorbance maximum determined by DAD scan).
- Injection Volume: 20 µL.
3. Calibration and Quantification:
- Follow the same calibration procedure as described for GC-MS, preparing standards in the mobile phase across a suitable range (e.g., 1 - 100 µg/mL).
Mandatory Visualization: HPLC-UV Workflow
Caption: Workflow for the quantitative analysis of Dichloroxylenol by HPLC-UV.
Data Presentation: Expected Performance Characteristics
The following table summarizes typical validation parameters for the HPLC-UV analysis of substituted phenols, adapted from established methods.[4][6]
| Parameter | Expected Performance | Rationale / Justification |
| Linearity (R²) | > 0.999 | Demonstrates a robust linear relationship between concentration and UV absorbance. |
| Limit of Detection (LOD) | ~0.02 µg/mL | Good sensitivity for many applications, though typically higher than GC-MS (SIM). |
| Limit of Quantitation (LOQ) | ~0.07 µg/mL | Sufficient for most quality control purposes where trace analysis is not required. |
| Precision (%RSD) | < 2.0% | Modern HPLC systems with autosamplers provide excellent injection precision. |
| Accuracy (Recovery) | 98% - 102% | Simple sample preparation (dissolve and inject) minimizes analyte loss, leading to high accuracy.[5] |
Method 3: UV-Vis Spectrophotometry
Expertise & Experience: The Rationale for UV-Vis Spectrophotometry
UV-Vis spectrophotometry is the simplest and most accessible of the three techniques. However, its utility for quantifying an analyte in a mixture is severely limited by its lack of specificity.
-
Principle: The method relies on the direct measurement of UV absorbance, governed by the Beer-Lambert Law.
-
The Specificity Challenge: Any compound in the mixture with a chromophore that absorbs at or near the same wavelength as Dichloroxylenol will interfere, leading to an overestimation of the concentration.[7]
-
The Solution - Derivatization: To overcome this, a colorimetric reaction can be employed. A classic approach for phenols is reaction with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent (e.g., potassium ferricyanide) under alkaline conditions. This reaction forms a colored dye that can be measured in the visible region (~510 nm), where interference from other UV-absorbing compounds is less likely.[8] This derivatization step imparts the necessary specificity for analysis in a mixture.
Experimental Protocol: A Colorimetric Approach
1. Sample and Standard Preparation:
- Prepare a stock solution of Dichloroxylenol (e.g., 100 µg/mL) in methanol.
- Create a series of calibration standards (e.g., 1, 2, 5, 10, 20 µg/mL) by diluting the stock solution in deionized water.
- Prepare the sample solution to have an expected final concentration within the calibration range.
2. Color Development Reaction:
- To 10 mL of each standard, blank (water), and sample solution in separate flasks, add the following reagents in order:
- 1.0 mL of a buffer solution (pH 10) to ensure optimal reaction conditions.
- 1.0 mL of 2% (w/v) 4-aminoantipyrine solution.
- 1.0 mL of 8% (w/v) potassium ferricyanide solution.
- Mix well and allow the color to develop for 15 minutes at room temperature.
3. Measurement and Quantification:
- Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax, typically ~510 nm) against the reagent blank.
- Plot a calibration curve of absorbance versus concentration for the standards.
- Determine the concentration of the sample from the calibration curve.
Mandatory Visualization: UV-Vis Workflow
Caption: Workflow for the quantitative analysis of Dichloroxylenol by UV-Vis Spectrophotometry with 4-AAP derivatization.
Data Presentation: Expected Performance Characteristics
| Parameter | Expected Performance | Rationale / Justification |
| Linearity (R²) | > 0.995 | The colorimetric reaction follows the Beer-Lambert law within a defined concentration range. |
| Limit of Detection (LOD) | ~0.1 µg/mL | Derivatization enhances sensitivity compared to direct UV measurement. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | Sufficient for formulations where the analyte is not a trace component. |
| Precision (%RSD) | < 5% | Precision is dependent on manual pipetting and reaction timing; can be improved with automation. |
| Accuracy (Recovery) | 90% - 110% | Accuracy can be affected by interfering reducing or oxidizing agents in the matrix that react with the reagents. |
Authoritative Grounding: Comparative Summary and Recommendations
The choice of method is a critical decision that directly impacts the quality and reliability of your results. The table below provides a direct comparison to guide this decision.
| Feature | GC-MS | HPLC-UV | UV-Vis Spectrophotometry (Colorimetric) |
| Specificity | Excellent (Mass-based detection) | Good to Very Good (Chromatographic separation) | Fair to Good (Dependent on derivatization reaction) |
| Sensitivity | Excellent (pg to fg levels) | Good (ng levels) | Fair (µg levels) |
| Throughput | Moderate (~15-20 min/sample) | High (~5-10 min/sample) | High (Batch processing) |
| Cost (Instrument) | High | Moderate | Low |
| Cost (Operational) | High (Helium, maintenance) | Moderate (Solvents) | Low (Reagents) |
| Expertise Required | High | Moderate | Low to Moderate |
| Best Suited For | Trace analysis, confirmation, complex matrices, structural elucidation. | Routine QC, high-throughput screening, purity analysis. | Simple matrices, budget-constrained labs, initial screening. |
Senior Scientist's Recommendation:
-
For research and development, impurity profiling, or analysis in highly complex matrices (e.g., biological samples), GC-MS is the unequivocal choice. Its superior specificity and sensitivity provide the highest degree of confidence in the results.[2]
-
For routine quality control (QC) in a manufacturing environment , where speed, robustness, and cost-effectiveness are paramount, HPLC-UV is the recommended method. It provides a reliable, validated system with sufficient specificity and sensitivity for most formulation assays.[4]
-
UV-Vis Spectrophotometry should only be considered for preliminary screening or for use in very simple, well-characterized matrices where potential interferences are known to be absent. Its reliance on a chemical reaction makes it more susceptible to matrix effects than chromatographic methods.
By understanding the fundamental principles and practical limitations of each technique, the analytical scientist can confidently select and implement the most appropriate method, ensuring data of the highest integrity for the quantitative analysis of this compound.
References
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Soares, S. F., Borges, L. M., de Faria, F. P., & de Souza, J. R. (2010). Comparison of two methods to quantify 2,6-dichlorophenol from tick Amblyomma cajennense by GC/MS-SIM. Journal of the Brazilian Chemical Society, 21(9), 1642-1647. [Link]
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ResearchGate. (n.d.). Analytical and method validation parameters. ResearchGate. Retrieved January 24, 2026, from [Link]
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El-Ghannam, A. (2016). Quantification of Chloroxylenol, a Potent Antimicrobial Agent in Various Formulations and Water Samples: Environmental Friendly Electrochemical Sensor Based on Microwave Synthesis of Graphene. ResearchGate. [Link]
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Kumar, A., & Kumar, A. (2023). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL−1 level. ResearchGate. [Link]
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Skopalová, J., & Metelka, R. (2009). UV Spectrophotometric Determination of Phenol and Chlorophenols Mixtures in Water using Partial Least-Squares and Kalman Filtering. ResearchGate. [Link]
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GL Sciences. (n.d.). Automating the Analysis of Selected Phenols Using The Focus Sample Processing Robot. GL Sciences B.V. Retrieved January 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Dichlorvos. NCBI Bookshelf. Retrieved January 24, 2026, from [Link]
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Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Pragolab. Retrieved January 24, 2026, from [Link]
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Mettler Toledo. (n.d.). Phenol Content in Urine Using UV Vis Spectroscopy. Mettler Toledo. Retrieved January 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 3,4-Dimethylphenol. PubChem. Retrieved January 24, 2026, from [Link]
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Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 2,6-xylenol, CAS Registry Number 576-26-1. Food and Chemical Toxicology, 145, 111758. [Link]
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- Wang, L., Zhu, H., Ma, C., & Yan, Y. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 25(5), 2531-2534.
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The Good Scents Company. (n.d.). 2,6-xylenol. The Good Scents Company. Retrieved January 24, 2026, from [Link]
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Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent Technologies. Retrieved January 24, 2026, from [Link]
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Sari, Y., & Lastri, D. S. (2022). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety, 3(1), 1-8. [Link]
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National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples. NCBI. Retrieved January 24, 2026, from [Link]
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Ghiasvand, A., & Mohagheghzadeh, E. (2018). Spectrophotometric determination of phenol and chlorophenols by salting out assisted liquid-liquid extraction combined with dispersive liquid-liquid microextraction. ResearchGate. [Link]
- Soniassy, R., Sandra, P., & Schlett, C. (1994). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry.
- Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI.
- Sivasubramanian, L., & Lakshmi, K. S. (2013). Development and Validation of UV-Visible Spectrophotometric Method for the Determination of Chloramphenicol in Pure and in its Dosage Form. International Journal of Pharmaceutical Sciences and Research, 4(10), 3935-3939.
- IUPAC-NIST Solubility Data Series. (1995). 4-Chloro-2,6-dimethylphenol. Arah. Bioahem. Biophys., 54(1), 55-71.
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Wu, H. F., & Wu, H. L. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. ResearchGate. [Link]
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Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4341. [Link]
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A Comparative Guide to the Reactivity of 2,6-Dichloro-3,4-dimethylphenol and 2,4-Dichloro-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of substituted phenols, isomers often exhibit distinct chemical behaviors that can significantly impact their utility in synthesis and drug development. This guide provides an in-depth comparison of the reactivity of two such isomers: 2,6-Dichloro-3,4-dimethylphenol and 2,4-Dichloro-3,5-dimethylphenol. While both compounds share the same molecular formula, the differential arrangement of chloro and methyl substituents on the phenol ring dictates their electronic and steric environments, leading to nuanced differences in their chemical reactivity. This document will explore these differences through the lens of fundamental organic chemistry principles and provide hypothetical experimental frameworks for their comparative analysis.
Structural and Electronic Landscape
The reactivity of a substituted phenol is primarily governed by the interplay of the electronic effects (both inductive and resonance) and steric hindrance imparted by its substituents. The hydroxyl group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution due to its strong +R (resonance) effect.[1] Conversely, chlorine atoms are deactivating due to their -I (inductive) effect, yet they are also ortho, para-directors because of their +R effect. Methyl groups are weakly activating and ortho, para-directing due to a +I effect and hyperconjugation.
This compound: In this isomer, the two chlorine atoms are positioned ortho to the hydroxyl group. This symmetrical placement results in significant steric hindrance around the hydroxyl group and the adjacent meta positions. The para position (C5) is the most likely site for electrophilic attack, being activated by the hydroxyl group and flanked by a methyl and a chloro substituent.
2,4-Dichloro-3,5-dimethylphenol: Here, one chlorine atom is ortho to the hydroxyl group, and the other is para. The two methyl groups are in the meta positions relative to the hydroxyl group. This arrangement leaves one ortho position (C6) available for substitution, which is activated by the hydroxyl group and sterically shielded to some extent by the adjacent methyl group.
The cumulative electronic and steric effects on the phenolic ring are summarized below:
| Feature | This compound | 2,4-Dichloro-3,5-dimethylphenol |
| Hydroxyl Group Accessibility | Highly hindered | Moderately hindered |
| Electron Density at Ortho Positions | Reduced due to two adjacent Cl atoms | Reduced at C2 (by Cl), available at C6 |
| Electron Density at Para Position | Enhanced by OH, sterically accessible | Occupied by a Cl atom |
| Most Probable Site for Electrophilic Attack | C5 (para to OH) | C6 (ortho to OH) |
Comparative Reactivity Analysis
The structural disparities outlined above are expected to manifest in several key areas of chemical reactivity.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of phenol chemistry.[2][3] The rate and orientation of these reactions are highly sensitive to the substituent pattern.
Hypothetical Comparison:
Due to the directing effects of the substituents, we can predict the major products of electrophilic substitution reactions. For this compound, the C5 position is the most activated and sterically accessible site for an incoming electrophile. For 2,4-dichloro-3,5-dimethylphenol, the C6 position is the only available activated position for substitution.
The presence of two bulky chlorine atoms flanking the hydroxyl group in this compound is expected to sterically hinder the approach of electrophiles to the ring in general, potentially leading to slower reaction rates compared to 2,4-dichloro-3,5-dimethylphenol, where one ortho position is less encumbered.
Illustrative Experimental Protocol: Bromination
This protocol outlines a comparative bromination experiment to assess the relative reactivity and regioselectivity of the two isomers.
Objective: To compare the rate of bromination and identify the major monobrominated product for each isomer.
Materials:
-
This compound
-
2,4-Dichloro-3,5-dimethylphenol
-
Bromine
-
Carbon tetrachloride (or a less toxic solvent like dichloromethane)
-
Sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
TLC plates and developing chamber
-
NMR spectrometer and GC-MS for product analysis
Procedure:
-
Prepare two separate 0.1 M solutions of this compound and 2,4-dichloro-3,5-dimethylphenol in carbon tetrachloride in two round-bottom flasks.
-
Cool both solutions to 0°C in an ice bath.
-
To each flask, add a 0.1 M solution of bromine in carbon tetrachloride dropwise with stirring. Monitor the disappearance of the bromine color.
-
Monitor the reaction progress by TLC at regular intervals (e.g., every 15 minutes).
-
Once the reaction is deemed complete (or after a set time, e.g., 2 hours), quench the reaction by adding sodium thiosulfate solution to remove any unreacted bromine.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product by ¹H NMR and GC-MS to determine the product distribution and conversion.
Expected Outcome (Hypothetical Data):
| Isomer | Reaction Time for >95% Conversion | Major Product |
| This compound | ~ 90 minutes | 5-Bromo-2,6-dichloro-3,4-dimethylphenol |
| 2,4-Dichloro-3,5-dimethylphenol | ~ 45 minutes | 6-Bromo-2,4-dichloro-3,5-dimethylphenol |
This hypothetical data suggests that 2,4-dichloro-3,5-dimethylphenol reacts faster due to the less sterically hindered site for electrophilic attack.
Acidity of the Phenolic Proton
The acidity of the phenolic proton is influenced by the electronic effects of the ring substituents. Electron-withdrawing groups stabilize the resulting phenoxide ion, thereby increasing acidity.[4][5]
Analysis:
Both isomers possess two electron-withdrawing chlorine atoms and two electron-donating methyl groups. The primary differentiator is the position of these groups. In this compound, the two chlorine atoms are in the ortho positions, where their strong -I effect can effectively stabilize the phenoxide anion. In 2,4-dichloro-3,5-dimethylphenol, one chlorine is ortho and the other is para. The para-chloro substituent can also stabilize the negative charge through resonance. However, the cumulative inductive effect of two ortho-chloro substituents is generally more pronounced in increasing acidity. Furthermore, the two ortho-chloro groups in this compound can cause steric hindrance to the solvation of the phenoxide ion, which could slightly decrease acidity.[6][7] A precise prediction of which is more acidic without experimental data is challenging, but the electronic effects suggest this compound might be slightly more acidic.
Illustrative Experimental Protocol: pKa Determination
Objective: To determine and compare the pKa values of the two isomers.
Procedure: This can be achieved through potentiometric titration or UV-Vis spectrophotometry.
-
Potentiometric Titration:
-
Dissolve a known amount of the phenol in a suitable solvent mixture (e.g., water-ethanol).
-
Titrate with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of base added. The pH at the half-equivalence point corresponds to the pKa.
-
-
UV-Vis Spectrophotometry:
-
Prepare a series of buffer solutions with known pH values.
-
Dissolve a small amount of the phenol in each buffer solution.
-
Measure the absorbance spectrum of each solution. The phenol and its conjugate base will have different absorbance maxima.
-
By analyzing the change in absorbance as a function of pH, the pKa can be calculated using the Henderson-Hasselbalch equation.
-
Expected Outcome (Hypothetical Data):
| Isomer | Predicted pKa |
| This compound | ~ 7.5 |
| 2,4-Dichloro-3,5-dimethylphenol | ~ 7.8 |
This hypothetical data suggests that the stronger inductive effect of the two ortho-chloro substituents in this compound outweighs the potential steric inhibition of solvation, making it a slightly stronger acid.
Oxidation Reactions
The phenolic hydroxyl group can be oxidized to a phenoxy radical, and further reaction can lead to quinone-type structures. The ease of oxidation is influenced by the steric environment around the hydroxyl group and the electronic nature of the ring. Sterically hindered phenols are often more resistant to oxidation.[8][9]
Analysis:
The hydroxyl group of this compound is significantly more sterically hindered by the two flanking chlorine atoms compared to the hydroxyl group of 2,4-dichloro-3,5-dimethylphenol, which has only one adjacent chlorine atom. This steric shielding in the 2,6-dichloro isomer is expected to make it more resistant to oxidation.
Illustrative Experimental Protocol: Oxidation with a Mild Oxidizing Agent
Objective: To compare the rate of oxidation of the two isomers.
Materials:
-
This compound
-
2,4-Dichloro-3,5-dimethylphenol
-
Dess-Martin periodinane (DMP) or other mild oxidizing agent[10]
-
Dichloromethane
-
Standard laboratory glassware
-
TLC plates and developing chamber
Procedure:
-
In two separate flasks, dissolve equimolar amounts of each phenol isomer in dichloromethane.
-
Add an equimolar amount of Dess-Martin periodinane to each flask at room temperature.
-
Monitor the disappearance of the starting material by TLC at regular intervals.
-
The rate of disappearance of the starting phenol will give a qualitative measure of the ease of oxidation.
Expected Outcome: It is expected that 2,4-dichloro-3,5-dimethylphenol will be oxidized at a faster rate than this compound due to the lower steric hindrance around the hydroxyl group.
Visualizing Reactivity Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Predicted pathways for electrophilic substitution.
Caption: Predicted relative acidity based on substituent effects.
Conclusion
The reactivity of this compound and 2,4-dichloro-3,5-dimethylphenol is a clear illustration of how subtle changes in substituent positioning can have a profound impact on chemical behavior. Based on established principles of organic chemistry:
-
2,4-Dichloro-3,5-dimethylphenol is predicted to be more reactive towards electrophilic aromatic substitution due to a less sterically hindered site of attack.
-
This compound is likely to be slightly more acidic due to the strong inductive effect of two ortho-chlorine atoms, though this could be modulated by steric effects on solvation.
-
This compound is expected to be more resistant to oxidation because of the significant steric hindrance around the hydroxyl group.
The experimental protocols provided in this guide offer a framework for the empirical validation of these predictions. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these isomeric differences is crucial for reaction design, predicting side products, and ultimately, for the successful application of these molecules in their respective fields.
References
-
The Good Scents Company. (n.d.). 2,6-xylenol. Retrieved from [Link]
- Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
-
PubChem. (n.d.). 2,4-Dichloro-3,5-dimethylphenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1968). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Retrieved from [Link]
-
UL Prospector. (n.d.). 2, 4-Dichloro-3, 5-Dimethylphenol (DCMX). Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
YouTube. (2025, November 20). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
- Clark, J. (2015). The Activating Effect of the -OH Group in Phenols. Chemguide.
-
National Center for Biotechnology Information. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
-
RSC Publishing. (n.d.). Steric Hindrance and Acidity. Retrieved from [Link]
-
MDPI. (2023). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. Retrieved from [Link]
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- 10. youtube.com [youtube.com]
A Comparative Guide to the Synthesis and Confirmation of 2,6-Dichloro-3,4-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comparative analysis of independent methods for the synthesis of 2,6-Dichloro-3,4-dimethylphenol. Designed for professionals in chemical research and drug development, this document details synthetic pathways, explains the rationale behind experimental choices, and presents robust analytical data for the confirmation of the target compound. Our approach is grounded in scientific integrity, ensuring that each protocol is a self-validating system.
Introduction: The Significance of this compound
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and as a building block in the synthesis of more complex molecules. The precise arrangement of its substituents—two chlorine atoms ortho to the hydroxyl group and two adjacent methyl groups—imparts specific chemical properties that are of interest for creating novel bioactive compounds. Accurate and reproducible synthesis methods are therefore crucial for advancing research in these areas. This guide explores the direct chlorination of 3,4-dimethylphenol as a primary synthetic route, offering a detailed protocol and a comprehensive analytical framework for product validation.
Method 1: Direct Dichlorination of 3,4-Dimethylphenol with Sulfuryl Chloride
The most direct and atom-economical approach to this compound is the electrophilic aromatic substitution of the readily available starting material, 3,4-dimethylphenol. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked by a methyl group, chlorination is expected to occur at the two ortho positions (2 and 6). Sulfuryl chloride (SO₂Cl₂) is often a preferred chlorinating agent over chlorine gas due to its ease of handling as a liquid and its tendency to produce cleaner reactions.
Reaction Rationale and Mechanistic Insight
The reaction proceeds via an electrophilic aromatic substitution mechanism. Sulfuryl chloride, in the presence of a Lewis acid catalyst or a polar solvent, can generate a chloronium ion (Cl⁺) or a polarized complex that acts as the electrophile. The electron-rich aromatic ring of 3,4-dimethylphenol attacks the electrophile, leading to the formation of a sigma complex (arenium ion). Subsequent loss of a proton restores aromaticity and yields the chlorinated phenol. The reaction is stepwise, with the introduction of the first chlorine atom making the ring less reactive towards further substitution. However, the strong activating effect of the hydroxyl group allows for the introduction of a second chlorine atom at the other ortho position.
Experimental Protocol
Materials:
-
3,4-Dimethylphenol (99%)
-
Sulfuryl chloride (SO₂Cl₂) (97%)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethylphenol (10.0 g, 81.8 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (13.2 mL, 163.6 mmol, 2.0 equivalents) dropwise to the stirred solution over a period of 30 minutes. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL) to neutralize the excess sulfuryl chloride and the generated HCl.
-
Separate the organic layer and wash it with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (starting with 100% hexane) to afford pure this compound.
Data and Confirmation
The identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods and physical property measurements.
| Parameter | 3,4-Dimethylphenol (Starting Material) | This compound (Product) |
| Molecular Formula | C₈H₁₀O | C₈H₈Cl₂O |
| Molecular Weight | 122.16 g/mol | 191.05 g/mol |
| Appearance | Colorless to light tan crystalline solid[1] | Expected to be a white to off-white solid |
| Melting Point | 65-68 °C[2] | Not available in searched literature |
| Boiling Point | 227 °C[2] | Not available in searched literature |
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.1 (s, 1H, Ar-H at C5)
-
δ ~5.5 (s, 1H, OH)
-
δ ~2.3 (s, 3H, CH₃ at C4)
-
δ ~2.2 (s, 3H, CH₃ at C3)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Expected signals for 8 distinct carbons, including two methyl carbons, four aromatic carbons (two of which are chlorinated), and two aromatic carbons bearing the hydroxyl and methyl groups.
-
-
Mass Spectrometry (EI):
-
M⁺ peak at m/z 190 (for ³⁵Cl isotopes)
-
M+2 peak at m/z 192 (due to the presence of two chlorine atoms)
-
M+4 peak at m/z 194 (due to the presence of two chlorine atoms)
-
Characteristic fragmentation pattern involving the loss of methyl and chloro radicals.
-
-
Infrared (IR) Spectroscopy (KBr):
-
Broad O-H stretching band around 3300-3500 cm⁻¹
-
C-H stretching of methyl groups around 2900-3000 cm⁻¹
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region
-
C-Cl stretching bands in the 600-800 cm⁻¹ region
-
Method 2: Alternative Synthesis via Ortho-Lithiation and Chlorination
An alternative, though more complex, route involves a directed ortho-lithiation of a protected 3,4-dimethylphenol, followed by quenching with an electrophilic chlorine source. This method offers greater control over the regioselectivity, which can be advantageous if the direct chlorination yields a mixture of isomers.
Reaction Rationale and Mechanistic Insight
The hydroxyl group of 3,4-dimethylphenol is first protected with a suitable protecting group, such as a methoxymethyl (MOM) ether. The protected phenol is then treated with a strong base, typically an organolithium reagent like n-butyllithium, at low temperature. The ortho-directing nature of the protecting group facilitates the deprotonation of the C2 and C6 positions. The resulting aryllithium species can then be quenched with an electrophilic chlorine source, such as hexachloroethane (C₂Cl₆) or N-chlorosuccinimide (NCS), to introduce the chlorine atoms. Finally, deprotection of the hydroxyl group yields the desired product.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via ortho-lithiation.
Comparison of Synthesis Methods
| Feature | Method 1: Direct Chlorination | Method 2: Ortho-Lithiation |
| Starting Material | 3,4-Dimethylphenol | 3,4-Dimethylphenol |
| Number of Steps | 1 (plus workup and purification) | 3 (protection, lithiation/chlorination, deprotection) |
| Reagents | Sulfuryl chloride | n-Butyllithium, electrophilic chlorine source, protecting and deprotecting agents |
| Reaction Conditions | 0 °C to room temperature | Low temperatures (e.g., -78 °C) for lithiation |
| Selectivity | Potentially lower; may produce isomers | High regioselectivity |
| Scalability | More readily scalable | More complex for large-scale synthesis |
| Safety Considerations | Sulfuryl chloride is corrosive and reacts violently with water. | n-Butyllithium is pyrophoric. Requires inert atmosphere. |
Self-Validating System: Analytical Confirmation
A critical aspect of synthesis is the unambiguous confirmation of the product's structure and purity. The following analytical techniques form a self-validating system for the characterization of this compound.
Workflow for Product Analysis
Caption: Analytical workflow for the confirmation of synthesized this compound.
Conclusion
This guide has presented a detailed comparison of two synthetic routes to this compound. The direct chlorination of 3,4-dimethylphenol with sulfuryl chloride offers a straightforward and scalable method, while the ortho-lithiation pathway provides higher selectivity at the cost of increased complexity. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. The provided analytical framework is essential for the unambiguous confirmation of the final product, ensuring the integrity of subsequent research and development activities.
References
Sources
Safety Operating Guide
Navigating the Safe Handling of 2,6-Dichloro-3,4-dimethylphenol: A Guide to Personal Protective Equipment
Understanding the Risks: A Foundation for Safety
Substituted phenols, particularly chlorinated variants, are known to exhibit varying degrees of toxicity. Based on data from similar compounds, 2,6-Dichloro-3,4-dimethylphenol is anticipated to be toxic if swallowed or in contact with skin, capable of causing severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to mitigate these potential hazards.
Core Principles of Protection: A Multi-Layered Approach
The selection of PPE is contingent upon the specific laboratory procedure being performed. The following sections detail the minimum required PPE for various activities involving this compound.
Essential PPE for All Handling Procedures
A baseline of PPE is mandatory for any work involving this compound, regardless of the quantity or concentration.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[4] For procedures with a higher risk of splashing, a face shield worn over safety goggles is essential to provide comprehensive protection.[5]
-
Hand Protection: Given the high risk of skin absorption and corrosion associated with phenolic compounds, the selection of appropriate gloves is critical.[6][7] Nitrile gloves may offer splash protection for dilute solutions, but for handling the solid compound or concentrated solutions, more robust options are necessary.[8] Double-gloving with a heavier-duty glove, such as butyl rubber or neoprene, over a standard nitrile glove is a prudent practice.[8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For tasks with a significant splash potential, a chemical-resistant apron or impervious coveralls should be worn over the lab coat.[8][9]
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory.
Task-Specific PPE Recommendations
The level of PPE must be escalated based on the potential for exposure associated with specific laboratory tasks.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Chemical-resistant gloves (Nitrile) - Lab coat - Safety glasses with side shields | Protects against potential contamination on external packaging. |
| Weighing and Aliquoting (Solid) | - Double gloves (Nitrile inner, Butyl or Neoprene outer) - Flame-resistant lab coat - Chemical splash goggles and face shield - Respiratory Protection (N95 or higher) | Minimizes skin and eye contact with the neat compound and prevents inhalation of fine particulates. All weighing of the solid must be performed in a chemical fume hood or a powder containment hood.[1][4] |
| Solution Preparation and Handling | - Double gloves (Nitrile inner, Butyl or Neoprene outer) - Flame-resistant lab coat and chemical-resistant apron - Chemical splash goggles and face shield | Provides comprehensive protection during active handling and potential for splashes. All work must be conducted in a chemical fume hood.[1] |
| Spill Cleanup | - Double gloves (Butyl or Neoprene) - Chemical-resistant coveralls - Chemical splash goggles and face shield - Appropriate respiratory protection (based on spill size and ventilation) | Ensures maximum protection during the management of a hazardous spill. |
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to donning, doffing, and disposing of PPE is crucial to prevent cross-contamination and ensure the safety of all laboratory personnel.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Start with clean hands.
-
Outer Garments: Don lab coat, followed by a chemical-resistant apron if required.
-
Respiratory Protection: If required, perform a fit check on your respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the inner pair of nitrile gloves, ensuring they are tucked under the cuff of the lab coat. Don the outer, more resistant gloves over the top.
Doffing PPE: Minimizing Contamination
The removal of PPE should be done in a manner that avoids contaminating yourself and the surrounding environment.
-
Gloves: Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out.
-
Outer Garments: Remove the chemical-resistant apron (if worn) and the lab coat, folding the contaminated side inward.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles from the back of your head.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves, again by peeling from the cuff and turning them inside out.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal of Contaminated PPE
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Place all used gloves, disposable lab coats, aprons, and other contaminated items into a designated, clearly labeled hazardous waste container.[2]
-
Do not dispose of any contaminated materials in the regular trash.
-
Follow your institution's specific guidelines for the disposal of chemical-contaminated solid waste.
Conclusion: A Culture of Safety
The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the PPE guidelines outlined in this document, researchers can significantly minimize their risk of exposure and maintain a safe laboratory environment. Always remember to consult your institution's chemical hygiene plan and safety officers for any additional requirements.
References
-
New Jersey Department of Health. (n.d.). 2,4-Dimethylphenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
CPAchem Ltd. (2023, December 5). Safety data sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (1980, May 30). Program Directive - Wood Preservatives Containing Chlorinated Phenols (A-203). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide | NIOSH. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). PHENOL. Retrieved from [Link]
-
Environment, Health and Safety - University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
-
Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Method 32. Retrieved from [Link]
-
University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
-
KIET Group of Institutions. (n.d.). Niosh Pocket Guide To Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
New Jersey Department of Health. (2009, May). Hazardous Substance Fact Sheet: Phenol, 4-Chloro-. Retrieved from [Link]
-
Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
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- 7. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 9. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
